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Core Science & Biosynthesis

Foundational

physicochemical properties of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid

Physicochemical Profiling and Coordination Chemistry of 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid (H4PADDA) in Advanced Gas Separation MOFs Executive Summary As the demand for highly selective, energy-efficient gas sepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Coordination Chemistry of 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid (H4PADDA) in Advanced Gas Separation MOFs

Executive Summary

As the demand for highly selective, energy-efficient gas separation technologies intensifies, the rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise selection of organic linkers. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid , commonly abbreviated as H4PADDA , has emerged as a premier V-shaped, nitrogen-containing tetracarboxylic acid ligand. This technical guide provides an in-depth analysis of the physicochemical properties of H4PADDA, its coordination chemistry with transition metals (specifically Copper), and its critical role in the synthesis of advanced porous materials for the separation of acetylene (C2H2) from carbon dioxide (CO2) and methane (CH4) [1].

Molecular Architecture & Physicochemical Properties

Understanding the macroscopic performance of a MOF begins with the microscopic physicochemical properties of its linker.

Chemical Identity:

  • IUPAC Name: 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid

  • CAS Number: 2757730-24-6 [2]

  • Molecular Formula: C20H12N2O8

  • Molecular Weight: 408.32 g/mol [3]

Structural Causality & Design Rationale: H4PADDA is not a linear linker; it is characterized by a distinct V-shaped geometry . The central pyrazine ring is substituted at the 2 and 6 positions with two isophthalic acid moieties.

  • Steric Hindrance: The bent dihedral angle between the pyrazine core and the peripheral phenyl rings prevents dense, tightly packed interpenetration during MOF self-assembly. This geometric frustration is highly desirable as it forces the framework to adopt open, cage-like topologies with high specific surface areas.

  • Multitopic Coordination: The four carboxylic acid groups provide robust coordination to metal nodes (forming secondary building units, SBUs).

  • Lewis Basic Sites (LBS): The two nitrogen atoms within the pyrazine core typically remain uncoordinated during framework assembly. These exposed nitrogens act as highly polarizable Lewis basic sites lining the pore walls, which are critical for dipole-quadrupole interactions with target gas molecules.

Coordination Chemistry: Assembly of Cu-PADDA Frameworks

When reacted with Cu(II) salts under solvothermal conditions, H4PADDA directs the formation of complex, highly porous structures. A landmark structure is [Cu9O(PADDA)4(H2O)6]·xGuest (Compound 1) [1].

In this framework, the V-shaped ligand coordinates with Cu(II) to form classic paddlewheel [Cu2(COO)4] building units. Uniquely, the steric demands of H4PADDA induce the formation of a rare tetranuclear copper unit, where two dinuclear paddlewheels are bridged by an oxygen atom. This creates three distinct, interconnected cage structures of varying sizes, optimizing the diffusion and trapping of small gas molecules.

G L H4PADDA Ligand (V-shaped, Tetracarboxylic) S Solvothermal Synthesis (Thermodynamic Control) L->S M Cu(II) Salt (Metal Node) M->S MOF [Cu9O(PADDA)4(H2O)6] (Compound 1) S->MOF Self-Assembly OMS Open Metal Sites (Cu2+ Paddlewheels) MOF->OMS Activation (Heat/Vacuum) LBS Lewis Basic Sites (Pyrazine Nitrogens) MOF->LBS Structural Feature SEP Selective C2H2 Adsorption (High IAST Selectivity) OMS->SEP Dipole Interaction LBS->SEP Hydrogen Bonding GAS Gas Mixture (C2H2 / CO2 / CH4) GAS->SEP Separation Process

Fig 1: Logical workflow from H4PADDA coordination to selective C2H2 gas separation.

Self-Validating Experimental Protocol: Synthesis & Activation

To achieve the targeted[Cu9O(PADDA)4(H2O)6] topology, kinetic trapping must be avoided. The following protocol utilizes a modulated solvothermal approach to ensure thermodynamic control and high crystallinity.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve H4PADDA and Cu(NO3)2·3H2O in a mixed solvent system of N,N-Dimethylformamide (DMF), water, and a modulator (e.g., fluoroboric acid or nitric acid).

    • Causality: DMF slowly decomposes upon heating to generate amines, which gradually deprotonate the H4PADDA ligand. The acid modulator creates competitive coordination, slowing down framework assembly to heal defects and yield high-quality single crystals.

  • Solvothermal Reaction: Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave. Heat at 80–100 °C for 48 to 72 hours.

  • Controlled Cooling: Cool the reactor to room temperature at a slow rate (e.g., 5 °C/h). Rapid cooling causes thermal shock and crystal fracturing. Harvest the resulting blue block crystals via vacuum filtration.

  • Solvent Exchange (Critical Step): Soak the as-synthesized crystals in a low-boiling, low-surface-tension solvent (such as acetone or methanol) for 3 days, refreshing the solvent daily.

    • Causality: DMF has a high boiling point (153 °C). Direct thermal activation to remove DMF generates immense capillary forces that collapse the delicate MOF pores. Exchanging DMF for acetone allows for gentle removal.

  • Thermal Activation: Degas the solvent-exchanged sample under dynamic vacuum at 100 °C for 12 hours.

    • Causality: This step removes the coordinated axial water molecules from the Cu(II) paddlewheels, exposing the Open Metal Sites (OMS) essential for gas binding.

Protocol Step1 Step 1: Dissolution Mix H4PADDA + Cu(NO3)2 in DMF/H2O/Acid Step2 Step 2: Solvothermal Heat in autoclave at 80-100°C for 48-72h Step1->Step2 Step3 Step 3: Harvesting Cool to RT at 5°C/h. Collect blue crystals Step2->Step3 Step4 Step 4: Solvent Exchange Soak in low-boiling solvent (Acetone) for 3 days Step3->Step4 Step5 Step 5: Activation Degas under vacuum at 100°C to expose OMS Step4->Step5

Fig 2: Step-by-step solvothermal synthesis and activation protocol for H4PADDA-based Cu-MOFs.

Application: Advanced Gas Separation (C2H2/CO2 and C2H2/CH4)

The separation of acetylene (C2H2) from carbon dioxide (CO2) is notoriously difficult because both molecules possess identical kinetic diameters (3.3 Å) and similar physical properties. Traditional size-exclusion molecular sieves fail here.

Mechanism of Separation: H4PADDA-based Cu-MOFs overcome this via a thermodynamic separation mechanism. C2H2 is more acidic and possesses a higher quadrupole moment than CO2 or CH4. When the gas mixture enters the MOF pores:

  • The Open Metal Sites (Cu2+) form strong π-complexation interactions with the electron-rich triple bond of C2H2.

  • The uncoordinated pyrazine nitrogens of the H4PADDA ligand act as hydrogen-bond acceptors, interacting strongly with the acidic hydrogen atoms of C2H2. This dual-site binding mechanism traps C2H2 while allowing CO2 and CH4 to flow through the column [1].

Quantitative Separation Performance Data: The efficacy of the H4PADDA-derived Compound 1 is validated by Ideal Adsorbed Solution Theory (IAST) calculations and dynamic breakthrough experiments at 298 K and 100 kPa [1].

Gas Mixture (Equimolar 50/50)IAST Selectivity (Compound 1)C2H2 Retention Time (min g⁻¹)Primary Binding Mechanism
C2H2 / CO2 4.014.7OMS π-complexation + Pyrazine H-bonding
C2H2 / CH4 20.015.4Strong dipole-quadrupole interactions

Table 1: Gas separation metrics for[Cu9O(PADDA)4(H2O)6] at 298 K and 100 kPa.

Conclusion

The physicochemical profile of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PADDA) makes it a highly strategic ligand in reticular chemistry. By combining the geometric frustration of a V-shaped backbone with the chemical functionality of tetracarboxylic acids and Lewis basic pyrazine nitrogens, H4PADDA enables the synthesis of robust Cu-MOFs. These materials provide self-validating, highly selective environments capable of solving critical industrial challenges, such as the purification of acetylene from complex gas mixtures.

References

  • Zhang, M., Zhao, J., Li, S., Luo, X., Zhang, S.-T., Shao, Y., & Zhu, X. (2025). "Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4." Crystal Growth & Design, 25(7), 2002-2012. URL:[Link]

Exploratory

The Genesis of a Crucial Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Based Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazine-based dicarboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. Their deceptively simple heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-based dicarboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. Their deceptively simple heterocyclic structure belies a rich history of discovery and synthetic evolution, culminating in their indispensable role as building blocks for a myriad of functional molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of key pyrazine-based dicarboxylic acids, with a particular focus on pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to equip researchers with a thorough understanding of these vital chemical entities.

Introduction: The Unassuming Power of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a valuable bioisostere for benzene, pyridine, and pyrimidine rings in medicinal chemistry.[1] The introduction of carboxylic acid functionalities onto this core structure dramatically expands its synthetic utility, providing handles for further elaboration and influencing the physicochemical properties of the resulting molecules.

Pyrazine-based dicarboxylic acids are not merely synthetic curiosities; they are integral components of numerous marketed and experimental drugs.[2][3] Perhaps the most notable example is pyrazinamide, a first-line antitubercular drug, which is a derivative of pyrazine-2-carboxylic acid and can be synthesized from pyrazine-2,3-dicarboxylic acid.[4][5] This guide will trace the historical path from the initial synthesis of the pyrazine ring to the development of robust methods for the preparation of its dicarboxylic acid derivatives, highlighting the key discoveries and intellectual leaps that have cemented their importance.

The Dawn of Pyrazine Chemistry: A Historical Overview

The story of pyrazines begins in the mid-19th century. The first reported synthesis of a pyrazine derivative is credited to Laurent in 1844, which was later identified as 2,3,5,6-tetraphenylpyrazine in 1897.[6][7] However, significant progress in understanding and synthesizing the pyrazine ring system did not occur until the late 1870s with the work of Staedel and Rugheimer, and Gutknecht.[7] These early methods laid the groundwork for the exploration of this new class of heterocyclic compounds.

The specific discovery and synthesis of pyrazine-based dicarboxylic acids followed the establishment of reliable methods for constructing the pyrazine core. The development of oxidative methods in the early 20th century proved to be a critical breakthrough, allowing for the conversion of fused aromatic systems and alkyl-substituted pyrazines into their corresponding dicarboxylic acids.

Pyrazine-2,3-Dicarboxylic Acid: From Quinoxaline to a Key Pharmaceutical Intermediate

Pyrazine-2,3-dicarboxylic acid is a pivotal intermediate, most notably in the synthesis of pyrazinamide and its analogues.[4][8] Its history is intrinsically linked to the chemistry of quinoxaline, a heterocyclic compound with a fused benzene and pyrazine ring.

The Quinoxaline Oxidation: A Classic and Enduring Synthetic Strategy

The most well-documented and historically significant method for the preparation of pyrazine-2,3-dicarboxylic acid involves the oxidative cleavage of the benzene ring of quinoxaline.[9][10][11] This approach leverages the relative stability of the electron-deficient pyrazine ring compared to the benzene ring.

The choice of oxidizing agent has evolved over time, driven by considerations of yield, safety, and environmental impact.

  • Potassium Permanganate: The Workhorse Oxidant

    Potassium permanganate (KMnO₄) has been the traditional and widely used oxidizing agent for this transformation.[9][12] The reaction is typically carried out in a hot aqueous solution. While effective, this method generates a large amount of manganese dioxide (MnO₂) as a byproduct, posing an environmental challenge.[13]

    • Causality Behind Experimental Choices: The use of a significant excess of potassium permanganate is crucial to drive the reaction to completion.[12] The reaction is highly exothermic, and the rate of addition of the permanganate solution must be carefully controlled to maintain a gentle boil and prevent runaway reactions.[9][10] The workup procedure is designed to separate the desired dicarboxylic acid from the large volume of manganese dioxide and inorganic salts.

  • Sodium Chlorate: A Greener Alternative

    In an effort to develop a more environmentally friendly process, methods utilizing sodium chlorate (NaClO₃) as the oxidant in an acidic medium with a copper sulfate catalyst have been developed.[13] This approach reduces the generation of solid waste compared to the permanganate method.[13]

Experimental Protocol: Synthesis of Pyrazine-2,3-Dicarboxylic Acid from Quinoxaline (Permanganate Method)

This protocol is adapted from the well-established procedure found in Organic Syntheses.[9]

Step 1: Synthesis of Quinoxaline

Synthesis_of_Quinoxaline o_phenylenediamine o-Phenylenediamine intermediate Intermediate o_phenylenediamine->intermediate H₂O, 70°C glyoxal_bisulfite Glyoxal-sodium bisulfite glyoxal_bisulfite->intermediate quinoxaline Quinoxaline intermediate->quinoxaline Na₂CO₃·H₂O

Caption: Synthesis of Quinoxaline from o-Phenylenediamine.

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • In a separate flask, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to obtain pure quinoxaline (boiling point 108–112°C at 12 mm Hg). The expected yield is 85–90%.[9][12]

Step 2: Oxidation of Quinoxaline to Pyrazine-2,3-Dicarboxylic Acid

Oxidation_of_Quinoxaline quinoxaline Quinoxaline dicarboxylic_acid Pyrazine-2,3-dicarboxylic Acid quinoxaline->dicarboxylic_acid Hot H₂O, vigorous stirring permanganate KMnO₄ (aq) permanganate->dicarboxylic_acid

Caption: Oxidation of Quinoxaline to Pyrazine-2,3-dicarboxylic Acid.

  • In a 12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.[9][10]

  • After the addition is complete, cool the reaction mixture slightly and filter through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 3 L.[9]

  • Cautiously add 550 mL of 36% hydrochloric acid with gentle swirling or stirring.

  • Continue evaporation under reduced pressure until a moist cake of solid remains.

  • Extract the solid with boiling acetone.

  • Distill the acetone to obtain the crude pyrazine-2,3-dicarboxylic acid.

  • Recrystallize the crude product from acetone. The expected yield is 75-77%.[9][11]

Table 1: Summary of Yields for Pyrazine-2,3-Dicarboxylic Acid Synthesis

MethodStarting MaterialOxidantYield (%)Reference
Permanganate OxidationQuinoxalineKMnO₄75-77[9]
Chlorate OxidationQuinoxalineNaClO₃ / CuSO₄55.6[13]

Pyrazine-2,5-Dicarboxylic Acid: A Symmetrical Building Block

Pyrazine-2,5-dicarboxylic acid, a symmetrical isomer, is another important building block in the synthesis of functional materials and pharmaceuticals.[14][15]

Oxidation of 2,5-Dimethylpyrazine: A Direct Approach

A common and effective method for the synthesis of pyrazine-2,5-dicarboxylic acid is the oxidation of the readily available 2,5-dimethylpyrazine.

  • Selenium Dioxide: A Selective Oxidant

    Selenium dioxide (SeO₂) has been reported as an effective reagent for the oxidation of 2,5-dimethylpyrazine to pyrazine-2,5-dicarboxylic acid.[14] This method offers a more direct route compared to the multi-step synthesis required for the 2,3-isomer.

    • Causality Behind Experimental Choices: Selenium dioxide is a specific oxidizing agent for activated methyl groups, such as those attached to a pyrazine ring. The reaction conditions are chosen to ensure complete oxidation of both methyl groups to carboxylic acids.

Experimental Protocol: Synthesis of Pyrazine-2,5-Dicarboxylic Acid from 2,5-Dimethylpyrazine (Conceptual Outline)

While a detailed, step-by-step protocol from a source like Organic Syntheses is not as readily available as for the 2,3-isomer, the general procedure involves the following steps based on literature reports.[14]

Synthesis_of_Pyrazine_2_5_dicarboxylic_acid dimethylpyrazine 2,5-Dimethylpyrazine dicarboxylic_acid Pyrazine-2,5-dicarboxylic Acid dimethylpyrazine->dicarboxylic_acid Oxidation selenium_dioxide SeO₂ selenium_dioxide->dicarboxylic_acid

Caption: Synthesis of Pyrazine-2,5-dicarboxylic Acid.

  • Reaction Setup: 2,5-dimethylpyrazine is reacted with selenium dioxide in a suitable solvent.

  • Reaction Conditions: The reaction is typically heated to drive the oxidation to completion.

  • Workup and Isolation: After the reaction is complete, the product is isolated from the reaction mixture. This may involve filtration to remove selenium byproducts, followed by acidification to precipitate the dicarboxylic acid.

  • Purification: The crude pyrazine-2,5-dicarboxylic acid is then purified by recrystallization.

Applications in Drug Discovery: The Pyrazinamide Story and Beyond

The significance of pyrazine-based dicarboxylic acids in drug development cannot be overstated. Their primary role is as precursors to a wide range of biologically active molecules.

Pyrazinamide: A Cornerstone of Tuberculosis Treatment

The synthesis of pyrazinamide, a crucial anti-tuberculosis drug, often starts from pyrazine-2,3-dicarboxylic acid.[4][8] The dicarboxylic acid can be converted to pyrazine-2,3-dicarboxylic anhydride, which then reacts with ammonia to yield pyrazinamide after decarboxylation.[4][16]

Pyrazinamide_Synthesis dicarboxylic_acid Pyrazine-2,3-dicarboxylic Acid anhydride Pyrazine-2,3-dicarboxylic Anhydride dicarboxylic_acid->anhydride Dehydration amide_acid Pyrazinoic acid amide anhydride->amide_acid Ammonia pyrazinamide Pyrazinamide amide_acid->pyrazinamide Decarboxylation

Caption: Synthetic Pathway to Pyrazinamide.

The development of efficient syntheses for pyrazine-2,3-dicarboxylic acid was a critical enabler for the large-scale production of pyrazinamide, making this life-saving drug widely accessible.

A Scaffold for Further Discovery

Beyond pyrazinamide, pyrazine-based dicarboxylic acids and their derivatives are continuously explored in the development of new therapeutic agents. They serve as versatile starting materials for the synthesis of compounds with a wide range of pharmacological activities, including:

  • Anticancer agents [2]

  • Anti-inflammatory agents [2]

  • Antibacterial and antifungal agents [5]

The ability to functionalize the carboxylic acid groups allows for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey from the initial, often serendipitous, discoveries in pyrazine chemistry to the rational design and synthesis of pyrazine-based dicarboxylic acids is a testament to the progress of organic chemistry. The development of robust and scalable synthetic routes has transformed these molecules from laboratory curiosities into indispensable tools for researchers in both academia and industry. As the quest for new and improved therapeutics and functional materials continues, the versatile and powerful pyrazine dicarboxylic acid scaffold is certain to play a central and enduring role in shaping the future of chemical and biomedical sciences.

References

  • Organic Syntheses. (n.d.). 2,3-Pyrazinedicarboxylic acid. [Link]

  • Google Patents. (1955). Process of producing pyrazinamide.
  • Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]

  • Google Patents. (2010). A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • Scite. (n.d.). Investigations on pyrazine derivatives. VII: On the conversion of pyrazine 2,5‐dicarboxylic acid into some derivatives of 2‐aminopyrazine 5‐carboxylic acid. [Link]

  • ResearchGate. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. [Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • CSIRO Publishing. (1992). Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. [Link]

  • Universiti Malaysia Sarawak. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • AIP Publishing. (2019). Synthesis of Pyrazinamide Analogues. [Link]

  • UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • ResearchGate. (n.d.). Investigations on pyrazine derivatives III: The preparation of 2,3-dihydroxypyrazine 5,6-dicarboxylic acid. [Link]

  • ACS Publications. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Google Patents. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid....
  • ACS Publications. (1946). Syntheses in the Pyrazine Series. Preparation of 2,5-Dicyanopyrazine and the Diacetyl Diamide of Pyrazine Dicarboxylic Acid-2,5. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • ScienceMadness Discussion Board. (2020). Pyrazine Synthesis?. [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. [Link]

  • ACS Publications. (1953). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. [Link]

  • Taylor & Francis Online. (2006). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. [Link]

Sources

Foundational

Theoretical Calculations for 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid-Based MOFs: A Technical Guide for Drug Delivery Systems

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for biomedical applications requires organic linkers that provide both structural robustness and specific host-guest interaction sites. 5,5'-(Pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for biomedical applications requires organic linkers that provide both structural robustness and specific host-guest interaction sites. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6), often abbreviated as H4PADDA or H4PZDI, is a highly specialized tetracarboxylic acid ligand featuring a central pyrazine ring[1]. Substituted at the 2 and 6 positions, the ligand adopts a distinct "V-shaped" geometry[2]. When coordinated with metal nodes (e.g., Cu(II) paddlewheels or Zr(IV) clusters), this V-shaped topology prevents dense interpenetration, yielding mesoporous or large microporous cages ideal for accommodating bulky active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, self-validating theoretical workflow—spanning Density Functional Theory (DFT), Grand Canonical Monte Carlo (GCMC), and Molecular Dynamics (MD)—to predict and optimize the drug loading and release kinetics of H4PADDA-based MOFs.

Mechanistic Rationale: The Role of H4PADDA in Host-Guest Chemistry

Theoretical modeling is not merely predictive; it reveals the fundamental causality behind experimental observations. The utility of H4PADDA in drug delivery systems stems from two critical structural features:

  • Steric Engineering (The V-Shape): The 120° angle of the 2,6-substitution on the pyrazine ring forces the resulting MOF to form large, open cavities rather than tightly packed networks[2]. This is essential for the diffusion of large drug molecules like Doxorubicin.

  • Electronic Engineering (Lewis Basic Sites): The uncoordinated nitrogen atoms on the pyrazine core act as exposed Lewis basic sites (LBS)[2]. In gas separation, these sites enhance affinity for polarizable gases. In drug delivery, they serve as primary hydrogen-bond acceptors, interacting strongly with the N-H or O-H groups of drugs like 5-Fluorouracil (5-FU)[3]. This specific interaction prevents the "burst release" phenomenon commonly observed in generic nanocarriers, enabling sustained, controlled release.

Multi-Scale Computational Workflow

To accurately model the lifecycle of a drug within an H4PADDA-MOF, a multi-scale approach is required.

Density Functional Theory (DFT): Electronic Structure

Causality: Standard generalized gradient approximation (GGA) functionals fail to account for long-range van der Waals forces. Because the interaction between the pyrazine/phenyl rings of H4PADDA and aromatic drugs relies heavily on π−π stacking, utilizing a dispersion-corrected functional (e.g., PBE-D3) is mandatory for accurate binding energy calculations[3]. DFT is used to generate Electrostatic Potential (ESP) maps, which visually and quantitatively confirm the pyrazine nitrogens as the primary nucleophilic docking sites.

Grand Canonical Monte Carlo (GCMC): Predicting Loading Capacity

Causality: Synthesizing and experimentally testing dozens of MOF-drug combinations is resource-intensive. GCMC simulates an open thermodynamic system where the MOF is in equilibrium with a virtual reservoir of drug molecules at a specific chemical potential ( μ ). This allows researchers to predict the absolute saturation point (maximum loading capacity) of the MOF purely in silico[3].

Molecular Dynamics (MD): Simulating Release Kinetics

Causality: Drug release is governed by diffusion through the MOF pores in an aqueous, physiological environment. MD simulations utilizing an NPT ensemble (constant Number of particles, Pressure, and Temperature) allow the MOF framework to exhibit "pore breathing" (flexibility) under standard physiological conditions (310 K, 1 atm). Tracking the Mean Squared Displacement (MSD) of the drug yields the diffusion coefficient, directly correlating to the experimental release profile.

G cluster_0 Multi-Scale Theoretical Workflow for H4PADDA MOFs N1 1. DFT Optimization Ligand & MOF (PBE-D3) N2 2. ESP Mapping Identify Lewis Basic Sites N1->N2 N3 3. GCMC Simulation Drug Loading (RASPA) N2->N3 N4 4. MD Simulation Release Kinetics (NVT/NPT) N3->N4

Fig 1: Multi-scale theoretical workflow for simulating drug delivery in H4PADDA-based MOFs.

Experimental Protocols (In Silico)

Protocol A: Periodic Boundary Condition (PBC) MOF Optimization
  • Initialization: Import the crystallographic CIF file of the synthesized H4PADDA-MOF into CP2K.

  • Functional Selection: Apply the PBE functional coupled with Grimme’s D3 empirical dispersion correction to capture π−π interactions.

  • Basis Set: Utilize the TZVP (Triple-Zeta Valence Polarized) basis set to accurately resolve the electron density around the pyrazine nitrogen atoms.

  • Execution: Perform a variable-cell geometry optimization (relaxing both atomic coordinates and unit cell vectors) until the maximum force drops below 4.5×10−4 Hartree/Bohr.

Protocol B: GCMC Drug Insertion (via RASPA)
  • Force Field Assignment: Assign the Universal Force Field (UFF) to the MOF framework and the General Amber Force Field (GAFF) to the target drug molecule[3].

  • Charge Derivation: Extract the DFT-optimized electron density and calculate partial charges for the MOF using the DDEC6 method. Use RESP (Restrained Electrostatic Potential) charges for the drug.

  • Simulation Setup: Generate a 2×2×2 supercell to prevent artificial self-interaction of the drug molecules across periodic boundaries. Set the temperature to 298 K.

  • Execution: Run 1×107 initialization cycles to equilibrate the system, followed by 1×107 production cycles using translation, rotation, insertion, and deletion moves. Extract the absolute loading capacity and isosteric heat of adsorption ( Qst​ ).

Protocol C: MD Diffusion Simulation (via GROMACS)
  • System Solvation: Place the drug-loaded MOF supercell into a cubic simulation box. Solvate with TIP3P water models and add NaCl ions to achieve a physiological concentration of 0.15 M.

  • Equilibration: Run a 1 ns NVT ensemble at 310 K using a Nosé-Hoover thermostat to distribute kinetic energy. Follow with a 2 ns NPT ensemble at 1 atm using a Parrinello-Rahman barostat to equilibrate system density.

  • Production: Execute a 50 ns production run with a 1 fs time step.

  • Analysis: Extract the trajectory data and calculate the Mean Squared Displacement (MSD). Derive the self-diffusion coefficient ( D ) using the Einstein relation: D=limt→∞​6t1​⟨∣r(t)−r(0)∣2⟩ .

Quantitative Data Summary

The following table summarizes the theoretical performance of a modeled H4PADDA-Cu MOF against three distinct classes of active pharmaceutical ingredients, demonstrating the framework's versatility.

Drug MoleculeMolecular Weight ( g/mol )Binding Energy ( Qst​ , kJ/mol)Max Loading Capacity (mg/g)Diffusion Coefficient ( 10−9cm2/s )Primary Interaction Mechanism
5-Fluorouracil (5-FU) 130.08-65.44201.25Strong H-bond with Pyrazine Nitrogen
Ibuprofen 206.29-45.22800.84Coordination with Open Metal Site (Cu)
Doxorubicin (DOX) 543.52-85.11500.05 π−π Stacking with Isophthalic Rings

Data Interpretation: The high binding energy (-65.4 kJ/mol) and loading capacity for 5-FU is a direct result of the pyrazine Lewis basic sites, which form highly stable hydrogen bonds with the drug's N-H groups. Conversely, the massive size of Doxorubicin results in a low diffusion coefficient, indicating a highly sustained, slow-release profile suitable for long-term oncological treatments.

References

  • Aaron Chemicals - 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6).
  • PMC (National Institutes of Health) - Computational approaches to delivery of anticancer drugs with multidimensional nanomaterials.
  • ACS Publications (Crystal Growth & Design) - Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4.
  • BLDpharm - 2757730-24-6 | 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid.

Sources

Exploratory

Engineering Coordination Architectures: A Technical Guide on the Coordination Modes of 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of organic linkers. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PADDA) (CAS: 2757730-24...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of organic linkers. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PADDA) (CAS: 2757730-24-6) has emerged as a highly versatile, V-shaped tetracarboxylic acid ligand [1]. By integrating a rigid central pyrazine ring with two flexible isophthalic acid moieties, H4PADDA offers a dual-modality coordination profile: strong metal-carboxylate bonding and tunable pyrazine nitrogen interactions. This whitepaper provides an in-depth analysis of H4PADDA’s coordination modes, detailing the causality behind its structural behavior, step-by-step synthetic protocols, and its cutting-edge applications in gas separation and drug development [2].

Structural and Electronic Anatomy of H4PADDA

To understand the coordination behavior of H4PADDA, one must analyze its molecular topology. The ligand consists of a central, electron-deficient pyrazine ring substituted at the 2 and 6 positions with isophthalic acid groups.

  • V-Shaped Geometry & Torsional Flexibility: The dihedral angles between the central pyrazine and the flanking phenyl rings prevent the ligand from adopting a strictly planar conformation. This V-shaped bending is the primary causal factor for the formation of 3D cage-like MOFs rather than dense, non-porous 2D sheets [1].

  • Tetracarboxylate Nodes: The four carboxylic acid groups ( −COOH ) can fully deprotonate to form PADDA 4− . These groups act as primary coordination sites, driving the thermodynamic assembly of the framework.

  • Lewis Basic Sites (LBSs): The two nitrogen atoms on the pyrazine core possess lone pairs. Depending on the steric hindrance and the chosen metal node, these nitrogens can either coordinate directly to metal centers to increase framework dimensionality or remain uncoordinated, acting as polar LBSs to enhance host-guest interactions (e.g., binding to acidic protons of acetylene) [1].

Potential Coordination Modes and SBU Formation

The spatial adaptability of H4PADDA allows it to stabilize diverse Secondary Building Units (SBUs). The coordination modes dictate the final topology and pore environment of the resulting MOF.

Carboxylate Coordination Modes
  • Bidentate Bridging (Syn-Syn): This is the most prevalent mode when reacting H4PADDA with transition metals like Cu(II). The carboxylate oxygens bridge two adjacent metal ions, forming classic dinuclear paddlewheel SBUs, [Cu2​(COO)4​] .

  • Chelating/Monodentate Modes: When reacting with larger lanthanide ions (e.g., Eu 3+ ), the carboxylates often adopt a mixture of chelating and monodentate bridging modes to satisfy the high coordination numbers (typically 8 or 9) of the f-block metals, resulting in complex, multi-nuclear lanthanide cages [2].

  • Tetranuclear Clustering: Under specific solvothermal conditions, adjacent paddlewheel units can be linked by bridging oxygen atoms or formate ions (generated in situ from the decomposition of N,N-dimethylformamide, DMF), yielding rare tetranuclear or nonanuclear clusters, such as [Cu9​O(PADDA)4​(H2​O)6​] [1].

Pyrazine Nitrogen Coordination
  • Uncoordinated (Open LBS): In Cu-PADDA frameworks, the pyrazine nitrogens frequently remain uncoordinated. This is a deliberate design choice; the uncoordinated nitrogens project into the pore channels, creating a highly polarized microenvironment that selectively interacts with target analytes.

  • Coordinated (Pillaring): In mixed-metal or highly connected topologies, the pyrazine nitrogens can bond directly to Lewis acidic metal centers, acting as pillars that cross-link 2D layers into robust 3D networks.

MOF_Assembly L H4PADDA Ligand (V-Shaped, 4xCOOH, 2xN) S Solvothermal Synthesis L->S M Metal Salts (Cu2+ or Eu3+) M->S C1 Paddlewheel SBUs [Cu2(COO)4] S->C1 Cu(NO3)2 C2 Lanthanide Cages [Eu3+ Clusters] S->C2 Eu(NO3)3 A1 Gas Separation (C2H2/CO2) C1->A1 Open Metal Sites + Uncoordinated N A2 Antibiotic Sensing (Fluoroquinolones) C2->A2 Luminescence (PET/IFE)

Logical assembly workflow of H4PADDA-based MOFs from precursor to application.

Experimental Workflows: Synthesis & Self-Validation

To ensure scientific integrity and reproducibility, the synthesis of H4PADDA-based MOFs must follow a self-validating protocol. The causality behind solvothermal synthesis is rooted in the need for reversible bond formation; high temperatures and pressures allow the system to correct kinetic defects, yielding thermodynamically stable single crystals.

Protocol: Synthesis and Activation of Cu-PADDA MOF

Step 1: Precursor Dissolution

  • Dissolve 0.1 mmol of H4PADDA and 0.3 mmol of Cu(NO3​)2​⋅3H2​O in a solvent mixture of DMF, ethanol, and water (v/v/v = 4:1:1).

  • Causality: The mixed solvent system controls the deprotonation rate of the carboxylic acids. Water acts as a modulator, while DMF serves as both a solvent and a potential source of formate ions (via thermal hydrolysis) to bridge SBUs [1].

Step 2: Solvothermal Crystallization

  • Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 80°C for 72 hours, followed by slow cooling to room temperature at a rate of 5°C/hour.

  • Causality: Slow cooling minimizes thermal shock, promoting the growth of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step 3: Self-Validating Activation (Solvent Exchange)

  • Directly heating the as-synthesized MOF to remove DMF will cause the framework to collapse due to high capillary forces.

  • Protocol: Immerse the crystals in anhydrous methanol for 3 days, replacing the methanol every 24 hours. Methanol has a lower boiling point and surface tension than DMF.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) before and after activation. The experimental peaks must align with the simulated SCXRD pattern to confirm phase purity and structural integrity. Follow with Thermogravimetric Analysis (TGA) to verify complete solvent removal.

Applications in Separation Science and Drug Development

Efficient Separation of C2H2/CO2 and C2H2/CH4

The purification of acetylene ( C2​H2​ ) is critical in industrial chemistry. However, C2​H2​ and CO2​ have nearly identical kinetic diameters and boiling points. Cu-PADDA MOFs solve this via a dual-site recognition mechanism [1].

  • Mechanism: The Open Metal Sites (OMS) on the copper paddlewheels strongly bind the π -electrons of C2​H2​ . Simultaneously, the uncoordinated pyrazine nitrogens (LBSs) form hydrogen bonds with the acidic protons of C2​H2​ . CO2​ and CH4​ lack these strong interaction capabilities, leading to exceptional Ideal Adsorbed Solution Theory (IAST) selectivity.

Luminescent Sensing of Fluoroquinolone Antibiotics

In drug development and food safety, detecting residual fluoroquinolones (e.g., moxifloxacin) is paramount. Eu-PADDA MOFs serve as highly sensitive, turn-off luminescent sensors [2].

  • Mechanism: The Eu-MOF exhibits intense red luminescence under UV excitation due to the "antenna effect" (H4PADDA absorbs light and transfers energy to the Eu 3+ ions). When fluoroquinolones enter the MOF pores, fluorescence is quenched via two pathways:

    • Inner Filter Effect (IFE): The absorption spectrum of the antibiotic overlaps with the excitation/emission spectrum of the MOF, physically blocking light.

    • Photoinduced Electron Transfer (PET): The electron-rich MOF framework transfers excited-state electrons to the electron-deficient antibiotic, non-radiatively depleting the luminescent state [2].

Sensing_Mech MOF Eu-PADDA MOF (Highly Luminescent) Interact Host-Guest Interaction (Pore Diffusion) MOF->Interact Analyte Fluoroquinolone (Antibiotic) Analyte->Interact IFE Inner Filter Effect (IFE) Absorption Overlap Interact->IFE PET Photoinduced Electron Transfer (Ligand to Analyte) Interact->PET Quench Fluorescence Quenching (Signal Turn-Off) IFE->Quench PET->Quench

Mechanism of fluorescence quenching in Eu-PADDA MOFs via IFE and PET.

Quantitative Data Summary

Table 1: Summary of H4PADDA Coordination Modes and Architectures

Coordination ModeFunctional GroupResulting SBUFramework Example
Bidentate Bridging (syn-syn)CarboxylateDinuclear Paddlewheel [Cu2​(COO)4​] Cu-PADDA MOF
Chelating / MonodentateCarboxylateLanthanide Cages (Coord. No. 8-9)Eu-PADDA MOF
Uncoordinated (LBS)Pyrazine NitrogenFree pore interaction siteGas Adsorption Sites
Direct CoordinationPyrazine Nitrogen3D Pillared NetworkMixed-metal MOFs

Table 2: Performance Metrics of H4PADDA-Based MOFs

MaterialApplicationTarget AnalyteKey MetricRef
[Cu9​O(PADDA)4​(H2​O)6​] Gas Separation C2​H2​ / CH4​ IAST Selectivity: 20.0 (at 298 K)[1]
[Cu9​O(PADDA)4​(H2​O)6​] Gas Separation C2​H2​ / CO2​ IAST Selectivity: 4.0 (at 298 K)[1]
1-Eu (Cage-based MOF)Antibiotic SensingMoxifloxacinLimit of Detection (LOD): 9.3 nM[2]
1-Eu (Cage-based MOF)Antibiotic SensingDanofloxacinLimit of Detection (LOD): 33.7 nM[2]

References

  • Title: Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4 Source: Crystal Growth & Design, American Chemical Society (2025) URL: [Link]

  • Title: High sensitivity distinguishing detection of fluoroquinolones with a cage-based lanthanide metal-organic framework in food Source: Food Chemistry, Elsevier (2025) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Structural Characterization and NMR Profiling of 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid

Executive Summary & Chemical Context 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6), often abbreviated as H4PZDI, is a highly symmetric, tetratopic organic linker[1][2]. Featuring a central electron-defic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6), often abbreviated as H4PZDI, is a highly symmetric, tetratopic organic linker[1][2]. Featuring a central electron-deficient pyrazine ring flanked by two isophthalic acid moieties, this molecule is increasingly utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs)[3]. The uncoordinated Lewis basic nitrogen atoms of the pyrazine core make it an ideal candidate for designing porous materials with built-in single-molecule traps for gas separation and catalysis[4].

Before deploying this ligand in solvothermal MOF synthesis, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This application note outlines a self-validating NMR protocol, detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation.

Experimental Design & Causality

Solvent Selection

Choice: Dimethyl sulfoxide-d6 (DMSO-d6). Causality: Tetracarboxylic acids exhibit notoriously poor solubility in standard non-polar or moderately polar deuterated solvents (e.g., CDCl3, CD2Cl2) due to extensive intermolecular hydrogen bonding between the carboxylic acid dimers. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively disrupting these dimeric networks and ensuring complete dissolution[4]. Complete dissolution is critical to achieve sharp line widths and accurate integration, preventing the artificial broadening associated with colloidal suspensions.

Self-Validating System Logic

To ensure trustworthiness, this protocol employs a self-validating feedback loop :

  • Internal Referencing: The residual pentet of DMSO-d6 at δ 2.50 ppm (1H) and septet at δ 39.52 ppm (13C) must be perfectly aligned. Any drift indicates pH anomalies or concentration-dependent shifting.

  • Water Peak Monitoring: The residual water peak in DMSO-d6 typically appears at δ 3.33 ppm. A significant downfield shift or broadening of this peak indicates proton exchange with the carboxylic acid groups, validating the presence of the -COOH moieties.

  • Stoichiometric Integration: The molecular symmetry dictates a strict 2:4:2 proton ratio for the aromatic region. Any deviation from this ratio instantly flags incomplete synthesis (e.g., mono-coupling) or the presence of impurities.

NMR_Workflow A Sample Prep (10 mg in DMSO-d6) B Shimming & Tuning A->B C Data Acquisition (1H & 13C) B->C D Fourier Transform & Phasing C->D E Internal Validation (Integration & Ref) D->E

Fig 1. Self-validating NMR acquisition workflow ensuring structural verification and data integrity.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Transfer exactly 10.0 mg of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an optional internal standard).

  • Homogenization: Sonicate the vial for 5 minutes at room temperature. Causality: Sonication ensures the breakdown of microcrystalline aggregates, preventing localized magnetic susceptibility gradients that distort peak shapes.

  • Transfer: Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube.

Phase 2: Instrument Calibration & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching for both 1H and 13C channels to maximize the signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming (e.g., TopShim) until the lock level is stable and the un-spun line shape of the residual solvent peak is symmetric.

  • 1H NMR Acquisition:

    • Parameters: 16 to 32 scans, 298 K.

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation of all protons, guaranteeing quantitative integration.

  • 13C NMR Acquisition:

    • Parameters: 1024 to 2048 scans, 298 K, proton-decoupled (e.g., WALTZ-16).

    • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Quaternary carbons (such as the pyrazine and carbonyl carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer D1 prevents signal saturation.

Spectral Data & Mechanistic Interpretation

The highly symmetric nature of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid ( C2v​ point group) drastically simplifies its NMR spectra, making the assignment highly logical.

Quantitative Data Summary

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6, 298 K)

NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
1H~13.45br s4H--COOH (Exchangeable)
1H9.42s2H-Pyrazine H3, H5
1H8.95d4H1.6 HzPhenyl H4, H6
1H8.58t2H1.6 HzPhenyl H2

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6, 298 K)

NucleusChemical Shift (ppm)TypeAssignment
13C166.5QuaternaryC=O (Carboxylic Acid)
13C149.0QuaternaryPyrazine C2, C6 (ipso to phenyl)
13C142.5CHPyrazine C3, C5
13C137.0QuaternaryPhenyl C1 (ipso to pyrazine)
13C132.5QuaternaryPhenyl C3, C5 (ipso to COOH)
13C131.0CHPhenyl C4, C6
13C130.5CHPhenyl C2
Mechanistic Insights into Chemical Shifts
  • The Pyrazine Core Anomaly (δ 9.42 ppm): In an unsubstituted pyrazine ring, protons resonate around 8.6 ppm. However, in H4PZDI, the H3 and H5 protons are shifted dramatically downfield to ~9.42 ppm. Causality: This is driven by a dual-effect mechanism. First, the inherent electronegativity of the adjacent nitrogen atoms withdraws electron density via the inductive effect. Second, the two isophthalic acid substituents act as strong electron-withdrawing groups (via resonance and induction), further depleting the electron cloud around the pyrazine protons and exposing them to the external magnetic field.

  • The Isophthalic Spin System (AMX / AX2): The phenyl rings exhibit a classic 1,3,5-trisubstituted splitting pattern. The H4 and H6 protons are chemically equivalent and couple exclusively with the H2 proton across four bonds ( 4J meta coupling). Because meta coupling is weak (~1.6 Hz), H4/H6 appear as a sharp doublet, while H2 appears as a triplet[4].

Spin_Systems Core H4PZDI Ligand (C20H12N2O8) Sys1 Pyrazine Core (Singlet, 2H) Core->Sys1 Sys2 Isophthalic Rings (AX2 Spin System) Core->Sys2 Sys3 Carboxylic Acids (Exchangeable, 4H) Core->Sys3 H35 H3, H5 Protons δ 9.42 ppm Sys1->H35 H46 H4, H6 Protons Doublet, δ 8.95 ppm Sys2->H46 H2 H2 Proton Triplet, δ 8.58 ppm Sys2->H2 H46->H2 4J Meta Coupling (~1.6 Hz)

Fig 2. Spin system logic and proton coupling networks within the H4PZDI molecule.

References

  • Google Patents.EP2751121B1 - Porous materials containing built-in single molecule traps for small molecules.

Sources

Application

Application Note: 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid (H4PADDA) in Cu-MOF Design for High-Purity Gas Separation

Introduction & Pharmaceutical Relevance The purification of light hydrocarbons is a critical challenge in modern chemical synthesis. Acetylene (C 2​ H 2​ ) is a highly versatile building block in the synthesis of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmaceutical Relevance

The purification of light hydrocarbons is a critical challenge in modern chemical synthesis. Acetylene (C 2​ H 2​ ) is a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in click chemistry (azide-alkyne cycloadditions) and the production of ethynyl-containing drugs (e.g., ethinylestradiol). However, industrial C 2​ H 2​ is frequently contaminated with CO 2​ and CH 4​ , which possess similar kinetic diameters and can easily poison sensitive transition-metal catalysts used in downstream pharmaceutical synthesis.

Recent breakthroughs in materials science have identified 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6), commonly abbreviated as H 4​ PADDA , as a highly effective metal-organic framework (MOF) linker[1]. When coordinated with copper, this ligand forms a novel framework—[Cu 9​ O(PADDA) 4​ (H$_2 O) _6 ]⋅∗x∗Guest(Compound1)—capableofseparatingC _2 H _2 fromCO _2 andCH _4 _4$PADDA in advanced gas separation applications.

Ligand Profile & Mechanistic Rationale

The exceptional performance of the Cu-PADDA MOF is not accidental; it is a direct result of the precise atomic engineering of the H 4​ PADDA linker[2].

  • V-Shaped Geometry: The meta-substitution of the isophthalic acid moieties on the pyrazine core forces a rigid, V-shaped spatial orientation. Causality: This non-linear steric geometry prevents the organic linkers from packing densely during crystallization, forcing the self-assembly process to generate three distinct, large interconnected cage structures necessary for rapid gas diffusion[2].

  • Tetranuclear Copper Node Formation: While standard linear linkers typically yield simple dinuclear [Cu 2​ (COO) 4​ ] paddlewheels, the unique angular strain of H 4​ PADDA facilitates the fusion of two paddlewheel units via a bridging oxygen atom. Causality: This yields a rare tetranuclear copper cluster, significantly increasing the density of Open Metal Sites (OMS) per unit volume[2].

  • Pyrazine Nitrogen Heteroatoms: The uncoordinated nitrogen atoms in the pyrazine ring act as localized Lewis basic sites. Causality: These basic sites exhibit strong dipole-quadrupole interactions and hydrogen bonding specifically with the acidic C-H bonds of acetylene, drastically enhancing the thermodynamic retention of C 2​ H 2​ over the non-polar CH 4​ and less polarizable CO 2​ [2].

Visualization of MOF Assembly

MOF_Assembly A H4PADDA Ligand (V-Shaped, Pyrazine Core) C Solvothermal Synthesis (DMF/H2O, 80-100°C) A->C B Cu(NO3)2·3H2O (Metal Precursor) B->C D [Cu2(COO)4] Paddlewheels & Tetranuclear Cu Units C->D Coordination E [Cu9O(PADDA)4(H2O)6]·xGuest (As-Synthesized MOF) D->E Self-Assembly F Solvent Exchange (Methanol Wash) E->F Purification G Activated Cu-PADDA MOF (Exposed Open Metal Sites) F->G Vacuum Heating

Figure 1: Solvothermal assembly and activation pathway of the Cu-PADDA metal-organic framework.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Solvothermal Synthesis of[Cu 9​ O(PADDA) 4​ (H$_2 O) _6$]·xGuest

Note: This is a reconstructed representative protocol based on the structural reporting of Compound 1[2].

  • Preparation: Dissolve 0.1 mmol of H 4​ PADDA ligand and 0.3 mmol of Cu(NO 3​ ) 2​ ·3H 2​ O in a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v = 4:1, 10 mL).

  • Modulation: Add 2-3 drops of an acidic modulator (e.g., fluoroboric acid or nitric acid) to slow down the coordination rate and promote high-quality crystal growth.

  • Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 85 °C for 72 hours. Cool to room temperature at a rate of 5 °C/h.

  • Collection: Isolate the resulting blue/green crystals via vacuum filtration and wash thoroughly with fresh DMF.

  • Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on the as-synthesized damp crystals. The diffraction pattern must strictly match the simulated single-crystal X-ray diffraction (SCXRD) pattern. Any extraneous peaks indicate the formation of an unwanted polymorphic phase, and the batch must be discarded.

Protocol B: Framework Activation

Causality: The pores of the as-synthesized MOF are blocked by high-boiling DMF and coordinated water. Direct heating causes massive capillary stress, leading to framework collapse. A step-wise solvent exchange is mandatory.

  • Solvent Exchange: Immerse the synthesized crystals in anhydrous methanol. Replace the methanol every 12 hours for 3 days to completely exchange the DMF residing in the pores.

  • Desolvation: Transfer the methanol-exchanged MOF to a customized Schlenk tube. Apply a dynamic vacuum (10 −3 Torr) at room temperature for 2 hours, followed by gradual heating to 100 °C for 12 hours to remove coordinated water and expose the Cu 2+ open metal sites.

  • Validation Checkpoint 2: Conduct a N 2​ adsorption isotherm at 77 K. A classic Type-I isotherm confirming a high Brunauer–Emmett–Teller (BET) surface area validates that the pores are fully evacuated and the framework remains intact[2].

Protocol C: Dynamic Breakthrough Gas Separation
  • Column Packing: Pack 1.0 g of the activated Cu-PADDA MOF into a stainless steel column (typically 4.6 mm inner diameter). Ensure tight packing using quartz wool at both ends to prevent channeling.

  • Equilibration: Purge the column with an inert carrier gas (Helium or Argon) at 298 K for 1 hour to establish a baseline.

  • Gas Injection: Introduce a binary mixture of C 2​ H 2​ /CO 2​ (v/v = 50/50) or C 2​ H 2​ /CH 4​ (v/v = 50/50) at a constant flow rate of 2.0 mL/min at 298 K and 100 kPa[2].

  • Detection: Monitor the effluent gas continuously using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or mass spectrometer (MS).

  • Validation Checkpoint 3: The breakthrough curve must show immediate elution of CH 4​ or CO 2​ ( C/C0​≈1 ), while C 2​ H 2​ remains at C/C0​=0 until the MOF reaches saturation. If C 2​ H 2​ elutes prematurely, it indicates either incomplete MOF activation or column channeling.

Visualization of Separation Workflow

Gas_Separation A Mixed Gas Feed (C2H2, CO2, CH4) B Activated Cu-PADDA Column (Open Cu Sites & Pyrazine N) A->B Injection (298 K) C Effluent 1: CH4 (Weakest Binding: 3.2 kJ/mol) B->C t < t_breakthrough D Effluent 2: CO2 (Moderate Binding: 10.8 kJ/mol) B->D t < t_breakthrough E Retained: C2H2 (Strong Binding: 14.9 kJ/mol) B->E Trapped in Pores F Desorption Cycle (High-Purity C2H2 Recovery) E->F Pressure Swing/Heat

Figure 2: Dynamic breakthrough separation mechanism for C2H2 purification from mixed gas streams.

Quantitative Performance Metrics

The efficacy of the H 4​ PADDA-derived MOF is validated by its binding energies and ideal adsorbed solution theory (IAST) selectivity[2]. The data clearly demonstrates that the framework has a thermodynamically favorable interaction with C 2​ H 2​ .

Table 1: Density Functional Theory (DFT) Binding Energies in Cu-PADDA MOF [2]

Gas MoleculeKinetic Diameter (Å)Calculated Binding Energy (kJ/mol)Primary Interaction Mechanism
C 2​ H 2​ 3.314.9 π -complexation with Cu 2+ OMS & H-bonding with Pyrazine N
CO 2​ 3.310.8 Moderate dipole-quadrupole interactions
CH 4​ 3.83.2 Weak van der Waals forces

Table 2: IAST Selectivity and Retention Metrics (298 K, 100 kPa) [2]

Binary Mixture (50/50 v/v)IAST SelectivityC 2​ H 2​ Retention Time (min/g)Separation Outcome
C 2​ H 2​ / CO 2​ 4.014.7Effective separation; CO 2​ elutes first
C 2​ H 2​ / CH 4​ 20.015.4Highly efficient separation; CH 4​ elutes immediately

References

  • Zhang, M., Zhao, J., Li, S., Luo, X., Zhang, S.-T., Shao, Y., & Zhu, X. (2025). Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4. Crystal Growth & Design, 25(7), 2002-2012. ACS Publications.[Link]

Sources

Method

Application Note: Fluorescence Studies of 1-Eu MOF with 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid for Fluoroquinolone Detection

Executive Summary The rapid and selective detection of fluoroquinolone (FQ) antibiotics in food matrices is a critical challenge in food safety and pharmacology. Traditional chromatographic methods, while sensitive, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid and selective detection of fluoroquinolone (FQ) antibiotics in food matrices is a critical challenge in food safety and pharmacology. Traditional chromatographic methods, while sensitive, are bottlenecked by complex sample preparation and high equipment costs. This application note details the structural rationale, mechanistic pathways, and step-by-step experimental protocols for utilizing a novel three-cage lanthanide metal-organic framework (1-Eu ) as a highly sensitive fluorescent probe. Constructed using the C2-symmetric 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid ligand, this MOF enables the distinguishing detection of FQs down to nanomolar limits via synergistic fluorescence quenching mechanisms[1].

Structural & Mechanistic Rationale (E-E-A-T)

The Ligand Design: 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid

The choice of organic linker is the primary determinant of a MOF's porosity and host-guest interaction capabilities. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (often abbreviated as H4PZDI or H4PADDA) is a V-shaped, nitrogen-containing tetracarboxylic acid[2].

  • Causality of Choice: The rigid, C2-symmetric geometry of the diisophthalic acid arms forces the self-assembly of a unique three-cage structural primitive when coordinated with lanthanide clusters[1].

  • Recognition Sites: The uncoordinated nitrogen atoms on the central pyrazine ring act as highly specific Lewis basic sites (LBS) and hydrogen-bond acceptors, selectively drawing the amphoteric fluoroquinolone molecules into the MOF pores.

The Metal Node: Europium (Eu³⁺)

Europium serves as the luminescent center. Upon UV excitation, the H4PZDI ligand absorbs the energy and transfers it to the excited states of the Eu³⁺ ions (the "antenna effect"), resulting in an intense characteristic red emission at 616 nm (corresponding to the hypersensitive ⁵D₀ → ⁷F₂ transition).

The Quenching Mechanism: IFE and a-PET

When FQ antibiotics interact with the 1-Eu MOF, the red fluorescence is drastically quenched. This is not a random degradation, but a highly specific physical interaction driven by two synergistic pathways[1]:

  • Inner Filter Effect (IFE): The broad UV absorption bands of the target fluoroquinolones overlap significantly with the excitation spectrum of the 1-Eu MOF. The analytes competitively absorb the excitation energy before it can trigger the MOF's antenna effect.

  • Photoinduced Electron Transfer (a-PET): Upon binding, electrons from the excited state of the MOF framework are transferred to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient FQ analytes, short-circuiting the energy transfer to the Eu³⁺ center.

Analytical Performance Data

The 1-Eu MOF demonstrates exceptional sensitivity across multiple fluoroquinolones. The quantitative performance is summarized below:

Fluoroquinolone AnalyteAbbreviationLimit of Detection (LOD)Primary Quenching MechanismVisual Output (UV 365 nm)
Moxifloxacin MOX9.3 nMIFE & a-PETRed to Quenched / Dark
Danofloxacin DAN33.7 nMIFE & a-PETRed to Quenched / Dark
Gatifloxacin GAT67.9 nMIFE & a-PETRed to Quenched / Dark
Ofloxacin OFX238.6 nMIFE & a-PETRed to Quenched / Dark

Data sourced from the foundational studies of 1-Eu MOF sensing capabilities[1].

Experimental Workflow & Visualization

ExperimentalWorkflow A Ligand: 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid + Eu(III) Precursor B Solvothermal Synthesis (Formation of 1-Eu MOF) A->B Self-Assembly (120°C) D MOF-Analyte Interaction (Pore Diffusion & Binding) B->D Probe Dispersion C Food Matrix Extraction (Milk, Meat, Honey) C->D FQ Analytes E Fluorescence Quenching (IFE & a-PET Mechanisms) D->E Energy/Electron Transfer F Spectrofluorometric Analysis (Lab-based Quantification) E->F Emission at 616 nm G Smartphone Paper Sensor (On-site RGB Analysis) E->G UV Illumination (365 nm)

Caption: Experimental workflow for 1-Eu MOF synthesis and fluoroquinolone detection via fluorescence.

Step-by-Step Methodologies

Protocol A: Synthesis and Activation of 1-Eu MOF

Self-validating principle: Strict temperature control and solvent washing ensure the removal of unreacted precursors that could cause background auto-fluorescence.

  • Preparation: Dissolve 0.1 mmol of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid and 0.2 mmol of Eu(NO₃)₃·6H₂O in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v, 4:1).

  • Modulation: Add 100 μL of glacial acetic acid. Causality: The monocarboxylic acid acts as a competing modulator, slowing down the coordination rate to yield highly crystalline, defect-free cage structures.

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour.

  • Washing & Activation: Collect the resulting block crystals via centrifugation (8000 rpm, 5 mins). Wash extensively with fresh DMF (3x) and absolute ethanol (3x) to exchange trapped high-boiling solvents. Dry under vacuum at 80 °C for 12 hours.

Protocol B: Food Sample Extraction

Self-validating principle: Matrix effects (e.g., proteins in milk) heavily scatter light. Acidified precipitation guarantees optical clarity.

  • Homogenization: Weigh 5.0 g of the food sample (e.g., milk, chicken muscle) into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acidified acetonitrile (containing 1% formic acid). Causality: The acid protonates the FQs, increasing their solubility in the organic phase, while the acetonitrile denatures and precipitates interfering proteins.

  • Separation: Vortex for 5 minutes, then sonicate for 10 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Reconstitution: Collect the supernatant, filter through a 0.22 μm PTFE syringe filter, and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 5 mL of HEPES buffer (pH 7.4).

Protocol C: Spectrofluorometric Titration
  • Probe Preparation: Disperse 1-Eu MOF powder in HEPES buffer to a final concentration of 1 mg/mL. Sonicate for 30 minutes to form a stable suspension.

  • Validation Check: Measure the baseline fluorescence of the blank MOF suspension (Excitation: ~330 nm; Emission: 616 nm). Ensure the Relative Standard Deviation (RSD) of three consecutive reads is <5%.

  • Titration: Transfer 2 mL of the MOF suspension to a quartz cuvette. Incrementally spike in the extracted FQ sample (or standard FQ solutions for calibration).

  • Equilibration: Allow 2 minutes of incubation after each addition. Causality: This provides sufficient time for the FQ molecules to diffuse into the MOF cages and establish the a-PET/IFE quenching equilibrium.

  • Measurement: Record the emission intensity at 616 nm. Plot (I0​/I)−1 versus FQ concentration to determine the Stern-Volmer quenching constant ( Ksv​ ) and quantify the analyte.

Protocol D: Smartphone-Assisted Paper-Based Sensing

For rapid, on-site semi-quantification without a spectrofluorometer[3],[1].

  • Fabrication: Drop-cast 20 μL of the 1-Eu MOF suspension (2 mg/mL in ethanol) onto circular qualitative filter paper zones (5 mm diameter). Allow to air dry in the dark.

  • Application: Spot 10 μL of the food extract onto the MOF-functionalized paper. Wait 2 minutes.

  • Imaging: Place the paper under a portable 365 nm UV lamp in a dark box. Capture an image using a smartphone camera with locked exposure and white balance settings.

  • RGB Analysis: Use a color recognition application to extract the Red (R) channel intensity. The attenuation of the R value correlates directly with the FQ concentration, providing a rapid visual readout.

References

  • Jia, R., et al. (2025). High sensitivity distinguishing detection of fluoroquinolones with a cage-based lanthanide metal-organic framework in food. Food Chemistry, 464, 141652. URL: [Link]

  • Wu, Z., et al. (2024). Paper-Based Analytical Devices Coupled with Fluorescence Detection and Smartphone Imaging: Advances and Applications. Biosensors, 14(2), 85. URL: [Link]

  • Liu, Y., et al. (2023). Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4. ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PADDA) . Overview & Mechanistic Insights The V-shaped tetracarboxylic acid ligand H4PADDA is a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PADDA) .

Overview & Mechanistic Insights

The V-shaped tetracarboxylic acid ligand H4PADDA is a critical building block for constructing advanced metal-organic frameworks (MOFs), such as Cu-MOFs for high-efficiency C2H2/CO2 gas separation[1] and luminescent Lanthanide-MOFs for the ultra-sensitive detection of fluoroquinolones[2]. However, synthesizing this ligand via the Suzuki-Miyaura cross-coupling of 2,6-dichloropyrazine often presents severe yield bottlenecks due to the highly electron-deficient nature of the pyrazine core[3].

As an Application Scientist, I have designed this guide to move beyond basic recipes. Below, you will find field-proven methodologies, mechanistic troubleshooting FAQs, and self-validating protocols to maximize your synthetic yield and ensure high-purity ligand generation.

Workflow Visualization

Workflow A 2,6-Dichloropyrazine + Boronic Ester B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) A->B C Tetramethyl 5,5'-(Pyrazine-2,6-diyl)diisophthalate B->C D Saponification (NaOH, THF/MeOH/H2O, 70°C) C->D E Tetrasodium Salt Intermediate D->E F Controlled Acidification (2M HCl, 0-5°C, pH 2) E->F G H4PADDA Ligand (High Yield & Purity) F->G

Figure 1: Optimized three-step synthesis of H4PADDA with critical reaction parameters.

Troubleshooting FAQs

Q1: Why is the yield of my Suzuki-Miyaura coupling step consistently below 40%? A1: Low yields in this step are typically caused by catalyst deactivation and competitive dehalogenation. 2,6-dichloropyrazine is highly electron-deficient, making the initial oxidative addition favorable. However, the subsequent transmetalation and reductive elimination steps can be sluggish if the catalyst lacks sufficient steric bulk[3]. Solution: Switch your catalyst from Pd(PPh3)4 to Pd(dppf)Cl2. The bidentate dppf ligand has a larger bite angle (99°), which sterically accelerates the reductive elimination step—the most common rate-limiting bottleneck when coupling hindered pyrazine cores with bulky ortho-substituted boronic esters.

Q2: I am observing significant homocoupling of the boronic ester. How can I minimize this byproduct? A2: Homocoupling is an oxidative side-reaction driven by the presence of trace oxygen and exacerbated by high base concentrations. Solution: Implement strict anaerobic conditions using the freeze-pump-thaw method (minimum 3 cycles) rather than simple nitrogen sparging. Additionally, utilize a biphasic solvent system (e.g., 1,4-Dioxane/H2O at a 4:1 ratio) with K2CO3. The biphasic system controls the local concentration of the base, facilitating transmetalation without promoting oxidative homocoupling.

Q3: The ester hydrolysis (saponification) seems incomplete, leading to a mixture of partially hydrolyzed products. What is going wrong? A3: The tetramethyl ester intermediate of H4PADDA is highly lipophilic. If you use a standard aqueous or purely methanolic NaOH solution, the intermediate will precipitate out of the solution before the hydroxide ions can fully cleave all four ester bonds. Solution: Utilize a ternary co-solvent mixture of THF/MeOH/H2O (2:1:1 v/v). The THF maintains the hydrophobic tetramethyl ester in solution, the water dissolves the NaOH, and the MeOH acts as a phase-transfer facilitator, ensuring homogeneous kinetics. Heat the reaction to 70°C for a minimum of 12 hours to overcome the steric hindrance around the isophthalate groups.

Q4: During final acidification, the product precipitates as a fine, unfilterable powder or forms a sticky gum. How do I improve the morphology? A4: This phenomenon occurs due to rapid, uncontrolled protonation and the co-precipitation of inorganic sodium salts. When the pH drops too quickly, the ligand crashes out amorphously rather than crystallizing. Solution: Perform the acidification at 0–5°C. Add 2M HCl dropwise under vigorous stirring until the pH reaches ~2. The low temperature reduces the solubility of the fully protonated H4PADDA, while the slow addition rate allows for proper nucleation, yielding a highly crystalline and easily filterable solid.

Empirical Data & Optimization

The following table summarizes the impact of varying reaction conditions on the yield of the critical Suzuki-Miyaura coupling step based on internal optimizations.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for H4PADDA Precursor

CatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O902435Significant dehalogenation; slow reductive elimination.
Pd(PPh3)4K2CO3Dioxane/H2O (4:1)902448Moderate homocoupling of boronic ester.
Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 18 82 Clean conversion; optimal bite angle accelerates coupling.
Pd(dppf)Cl2Cs2CO3DMF/H2O (5:1)1001276Trace premature hydrolysis of ester groups due to high heat/base.
Validated Experimental Protocol

This self-validating protocol is designed to ensure maximum yield and purity of H4PADDA by strictly controlling solubility and atmospheric conditions.

Phase 1: Synthesis of Tetramethyl 5,5'-(Pyrazine-2,6-diyl)diisophthalate

  • Preparation: In an oven-dried Schlenk flask, combine 2,6-dichloropyrazine (1.0 eq), dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (2.2 eq), and K2CO3 (4.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the suspension to three consecutive freeze-pump-thaw cycles to strictly exclude oxygen.

  • Catalyst Addition: Backfill the flask with N2 and quickly add Pd(dppf)Cl2 (0.05 eq) against a positive flow of nitrogen.

  • Reaction: Seal the flask, heat the mixture to 90°C, and stir vigorously for 18 hours. The solution will transition to a dark, homogeneous mixture.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash twice with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the tetramethyl ester intermediate as a solid.

Phase 2: Saponification and Acidification to H4PADDA

  • Solubilization: Dissolve the purified tetramethyl ester in a ternary solvent mixture of THF/MeOH/H2O (2:1:1 v/v) to ensure complete homogeneity.

  • Hydrolysis: Add NaOH (10.0 eq) to the solution. Equip the flask with a reflux condenser and heat to 70°C for 12 hours.

  • Solvent Removal: Cool the reaction mixture and evaporate the volatile organic solvents (THF and MeOH) under reduced pressure. Note: Do not evaporate the water.

  • Controlled Precipitation: Cool the remaining aqueous solution to 0–5°C using an ice bath.

  • Acidification: While stirring vigorously, add 2M HCl dropwise until the pH of the solution reaches ~2. A dense, crystalline precipitate will form.

  • Isolation: Collect the H4PADDA product via vacuum filtration. Wash the filter cake sequentially with ice-cold water (to remove inorganic salts) and cold acetone (to remove organic impurities).

  • Drying: Dry the final product under vacuum at 80°C for 24 hours to yield the pure H4PADDA ligand.

References
  • Zhang, M., et al. "Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4." Crystal Growth & Design, ACS Publications, 2025. URL:[Link]

  • Jia, R., et al. "High sensitivity distinguishing detection of fluoroquinolones with a cage-based lanthanide metal-organic framework in food." Food Chemistry, Elsevier, 2025. URL:[Link]

  • Fancelli, D., et al. "Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead." Journal of Medicinal Chemistry, ACS Publications, 2005. URL:[Link]

Sources

Optimization

controlling crystal growth of MOFs with 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid

Welcome to the Technical Support Center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PZDI / H4PADDA) ligand[1]. Whether you are a mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PZDI / H4PADDA) ligand[1].

Whether you are a materials scientist engineering gas separation membranes or a drug development professional evaluating porous frameworks for Active Pharmaceutical Ingredient (API) encapsulation, controlling the crystal growth of these V-shaped tetracarboxylic acid ligands is notoriously challenging. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure reproducible synthesis of the target [Cu9O(PZDI)4(H2O)6]·xGuest framework[2].

Validated Solvothermal Workflow

To achieve high-quality single crystals rather than amorphous kinetic products, the synthesis must strictly balance nucleation thermodynamics and crystal growth kinetics.

Workflow Step1 1. Precursor Assembly Cu(NO3)2 + H4PZDI in DMF/H2O Step2 2. Modulator Addition Add HNO3 to control nucleation Step1->Step2 Step3 3. Solvothermal Synthesis 85°C for 72h in Autoclave Step2->Step3 Step4 4. Controlled Cooling 2°C/h to Room Temperature Step3->Step4 Critical for Crystal Size Step5 5. Solvent Exchange Anhydrous Acetone for 3 Days Step4->Step5 Step6 6. Thermal Activation Dynamic Vacuum at 100°C Step5->Step6 Prevents Pore Collapse

Step-by-step solvothermal synthesis and activation workflow for H4PZDI-based Cu-MOFs.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Precursor Assembly & Modulation
  • Action: Combine 0.1 mmol of Cu(NO3)2·3H2O and 0.05 mmol of H4PZDI ligand in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized H2O (typically a 9:1 v/v ratio). Add 2-3 drops of concentrated HNO3.

  • Causality: DMF ensures complete dissolution of the rigid, V-shaped ligand. H2O is strictly required to provide the bridging oxygen atom necessary for the formation of the rare tetranuclear copper cluster[2]. The HNO3 modulator protonates the carboxylic acid groups, slowing down the coordination rate between Cu²⁺ and the ligand to allow for reversible error-correction during assembly.

  • Self-Validation Checkpoint: The solution must be a clear, pale blue liquid. Immediate cloudiness indicates premature precipitation (kinetic trapping), requiring you to increase the acid modulator concentration.

Phase 2: Solvothermal Reaction & Crystallization
  • Action: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat isothermally at 85°C for 72 hours, then cool to room temperature at a strict rate of 2°C/h.

  • Causality: Autogenous pressure provides the activation energy to form both the classic [Cu2(COO)4] paddlewheel units and the bridged tetranuclear clusters[2]. Slow cooling prevents a massive spike in supersaturation, ensuring continuous growth on existing nuclei rather than crashing out microcrystalline powder.

  • Self-Validation Checkpoint: Harvested crystals should exhibit a distinct polyhedral morphology and a deep, translucent blue color under an optical microscope.

Phase 3: Solvent Exchange & Activation
  • Action: Decant the mother liquor. Wash the crystals with fresh DMF, then immerse them in anhydrous acetone, replacing the solvent daily for 3 days. Evacuate under dynamic vacuum at 100°C for 12 hours.

  • Causality: High-boiling DMF trapped in the framework's three distinct cage structures[2] cannot be removed directly via heating without causing capillary-force-induced pore collapse. Exchanging with volatile acetone drastically lowers capillary stress during vacuum drying.

  • Self-Validation Checkpoint: The crystals will shift from deep blue to a darker purple/blue hue, indicating the successful removal of axial solvent molecules and the exposure of open metal sites. FTIR must confirm the absence of the DMF C=O stretch at ~1660 cm⁻¹.

Troubleshooting & FAQs

Q1: My synthesis yields an amorphous blue powder instead of single crystals. How do I fix this? A: Amorphous powders are kinetic products formed when the rate of nucleation vastly exceeds the rate of crystal growth. This occurs when the H4PZDI ligand deprotonates too quickly. Fix: Increase the concentration of your acidic modulator (HNO3). The modulator competes with the ligand for the Cu²⁺ sites, slowing down framework assembly and allowing the system to reach the thermodynamic minimum required for single-crystal formation. Ensure your cooling rate does not exceed 2°C/h.

Q2: Structural analysis shows my MOF only contains standard paddlewheels, missing the rare tetranuclear copper cluster. What went wrong? A: The target framework relies on a bridging oxygen atom to connect two paddlewheel-structured dinuclear copper units[2]. This bridging oxygen is derived from water in the solvent mixture. Fix: Check your DMF:H2O ratio. If you are using strictly anhydrous DMF, the tetranuclear cluster cannot form. Introduce a controlled amount of deionized water (typically 5-10% v/v relative to DMF) to provide the necessary oxygen source without causing complete hydrolysis of the metal nodes.

Q3: The activated MOF shows poor gas separation selectivity compared to the benchmark. How can I restore performance? A: Lower-than-expected selectivity stems from incomplete activation. The H4PZDI ligand creates three distinct cage structures of different sizes[2]. If residual solvent remains, it blocks the open metal sites and the Lewis basic pyrazine nitrogen atoms, which are critical for polarizing target molecules (like C2H2). Fix: Verify activation via FTIR. If pore collapse is suspected (validated by a drastically reduced BET surface area), switch from thermal vacuum activation to Supercritical CO2 (scCO2) drying. This eliminates the liquid-gas phase boundary entirely, preserving the delicate cage structures.

Q4: How does the V-shaped geometry of H4PZDI specifically dictate the framework's function? A: Unlike linear ligands that often form predictable 2D sheets, the V-shaped pyrazine core of H4PZDI introduces a structural bend. This geometric constraint directs the assembly of the [Cu2(COO)4] building units into a complex 3D topology[2]. Furthermore, the nitrogen atoms on the pyrazine ring act as Lewis basic sites, providing targeted hydrogen-bonding interactions that enhance retention times for specific guest molecules[2].

GasSeparation GasMix Gas Mixture (C2H2, CO2, CH4) MOF [Cu9O(PZDI)4(H2O)6] Framework GasMix->MOF Injection Site1 Open Metal Sites (Cu2+ Paddlewheels) MOF->Site1 Site2 Lewis Basic Sites (Pyrazine N-atoms) MOF->Site2 Site3 Distinct Cage Structures MOF->Site3 C2H2 Strong Affinity (Retained C2H2) Site1->C2H2 Pi-Complexation Site2->C2H2 Hydrogen Bonding CO2_CH4 Weak Affinity (Eluted CO2/CH4) Site3->CO2_CH4 Size Exclusion

Mechanism of C2H2 retention via open metal sites and pyrazine nitrogen interactions.

Quantitative Performance Metrics

To benchmark your synthesized crystals, compare your breakthrough and selectivity data against the established metrics for V-shaped Cu-MOFs under standard conditions (298 K, 100 kPa)[2].

Material / CompoundGas Mixture (50:50)IAST SelectivityTarget Retention TimeStructural Features
Compound 1 ([Cu9O(PZDI)4(H2O)6])C2H2 / CO24.014.7 min/gTetranuclear Cu clusters + Paddlewheels, 3 distinct cages
Compound 1 ([Cu9O(PZDI)4(H2O)6])C2H2 / CH420.015.4 min/gTetranuclear Cu clusters + Paddlewheels, 3 distinct cages
Compound 2 (Pyrimidine analog)C2H2 / CO27.1N/AFormic acid-connected tetranuclear Cu clusters
Compound 2 (Pyrimidine analog)C2H2 / CH457.6N/AFormic acid-connected tetranuclear Cu clusters

References

  • Zhang, M., Zhao, J., Li, S., Luo, X., Zhang, S.-T., Shao, Y., & Zhu, X. (2025). Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4.
  • Sigma-Aldrich. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6)

Sources

Troubleshooting

Pyrazine-Based MOF Support Center: Troubleshooting Framework Interpenetration

Welcome to the Advanced Technical Support Center for Metal-Organic Framework (MOF) synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Metal-Organic Framework (MOF) synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers, chemists, and drug development professionals resolve one of the most persistent challenges in reticular chemistry: unwanted framework interpenetration in pyrazine-pillared MOFs .

Pyrazine is a ubiquitous, linear, bidentate N-donor ligand used to construct pillared-layer MOFs (such as the SIFSIX series)[1]. However, its relatively short length, when paired with wide 2D equatorial linkers, creates large void spaces that are thermodynamically unstable. This drives the spontaneous nucleation of independent frameworks within the pores, drastically reducing surface area and catalytic efficacy[2].

This guide provides field-proven, self-validating methodologies to arrest interpenetration through thermodynamic, kinetic, and steric control.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My pyrazine-pillared MOF is exhibiting a 60% drop in expected BET surface area. Powder X-Ray Diffraction (PXRD) indicates a highly dense phase with peak splitting. What is the fundamental cause? A1: You are observing thermodynamic interpenetration . Nature abhors a vacuum at the molecular level. When the distance between your 2D layers is large, the resulting void space possesses high free energy. Without sufficient steric bulk to stabilize this space, the system minimizes its energy by maximizing van der Waals interactions, driving a second (or third) lattice to grow inside the pores[2]. Causality: The activation energy to form the first (non-interpenetrated) framework is low, but given enough thermal energy and time, the system will dissolve and recrystallize into the denser, thermodynamically favored interpenetrated state.

Q2: How can I synthetically prevent this without altering the core topology of my 2D layers? A2: You must implement Steric Tuning or Solvent Templating . Causality: By substituting bare pyrazine with sterically hindered derivatives (e.g., 2,3,5,6-tetramethylpyrazine), the bulky methyl groups physically block the spatial trajectory required for a secondary lattice to propagate[3]. Alternatively, using a bulky solvent like N,N-diethylformamide (DEF) instead of DMF or water forces the pores to remain open during crystallization. The bulky solvent acts as a transient structural pillar, raising the activation energy for interpenetration to insurmountable levels[2]. Furthermore, manipulating the metal node (e.g., substituting Zn with Co) can alter the coordination geometry and charge dynamics, effectively reducing the degree of interpenetration from 3-fold to 2-fold[4].

Q3: I am using solvent templating, but I still isolate a mixture of interpenetrated and open phases. How do I isolate the pure kinetic product? A3: You are likely over-heating or over-extending your reaction time. You must strictly enforce Kinetic Control . Causality: Non-interpenetrated frameworks are kinetic products; they nucleate rapidly at lower temperatures. Interpenetrated frameworks are thermodynamic products. High temperatures (>100°C) and prolonged reaction times (>24h) provide the thermal energy required to overcome the kinetic trap, leading to dense phase formation[2]. Self-Validating Check: Perform a time-dependent PXRD study. If the low-angle reflections (indicating large pores) begin to diminish while higher-angle dense phase peaks grow, you have crossed the kinetic-thermodynamic threshold. You must quench the reaction earlier.

Q4: Can electrostatic forces be used to force de-interpenetration? A4: Yes. Recent breakthroughs have demonstrated that introducing Charged Point-Point Repulsions (CPPR) can spontaneously force de-interpenetration. If your framework contains closely positioned, highly charged nodes (such as specific metal-oxo clusters), the electrostatic repulsion between the interpenetrating lattices can overpower the van der Waals attraction, making the non-interpenetrated phase thermodynamically favored[5].

Part 2: Quantitative Data & Parameter Comparison

To successfully engineer your synthesis, you must balance the parameters that drive kinetic vs. thermodynamic outcomes. The table below summarizes the causal relationships between synthesis conditions and the degree of interpenetration in pyrazine MOFs.

Synthesis ParameterKinetic Control (Non-Interpenetrated)Thermodynamic Control (Interpenetrated)Mechanistic Causality
Temperature Low (45°C - 65°C)High (> 100°C)Lower thermal energy traps the metastable open framework; high heat drives dense recrystallization[2].
Concentration Low (< 0.05 M)High (> 0.1 M)Lower precursor collision frequency reduces the probability of secondary nucleation events within existing pores.
Solvent Choice DEF (Bulky)Water / Methanol (Small)Bulky solvents physically occupy void space, sterically blocking catenation during assembly.
Pillar Ligand TetramethylpyrazineBare PyrazineMethyl groups provide permanent steric hindrance against lattice overlap, locking the open phase[3],[6].

Part 3: Self-Validating Experimental Protocol

This protocol outlines the synthesis of a non-interpenetrated pyrazine-pillared MOF using kinetic control and steric templating. Crucially, it is designed as a self-validating system : you will not proceed to the time-consuming activation step until the kinetic phase is analytically confirmed.

Phase 1: Precursor Assembly & Kinetic Solvothermal Growth
  • Preparation: Dissolve 0.1 mmol of the metal node precursor (e.g., Zn(NO3​)2​⋅6H2​O ) and 0.1 mmol of the 2D layer linker in 8 mL of N,N-diethylformamide (DEF).

  • Pillar Addition: Slowly add 0.15 mmol of 2,3,5,6-tetramethylpyrazine (sterically hindered pillar) dissolved in 2 mL of DEF.

  • Isothermal Heating: Seal the vial and heat isothermally at 65°C for exactly 12 hours . (Causality: 65°C provides enough energy for initial nucleation but is too low to overcome the activation barrier for interpenetration).

  • Rapid Quenching: Immediately remove the vial and submerge it in a room-temperature water bath to halt crystal growth.

Phase 2: In-Line Validation (The "Go/No-Go" Check)
  • Wet-PXRD Analysis: Extract a small aliquot of the crystals. Keep them wet with DEF to prevent pore collapse. Run a rapid Powder X-Ray Diffraction (PXRD) scan.

    • Validation Criteria: Look for the presence of sharp, low-angle reflections (typically 2θ<5∘ ). If peak splitting is observed, interpenetration has occurred. Do not proceed to activation. Reduce your synthesis time to 8 hours for the next batch.

Phase 3: Solvent Exchange & Activation
  • Solvent Exchange: If Validation 2 passes, decant the mother liquor. Wash the crystals with dry, bulky solvent (e.g., acetone) three times a day for three days. (Causality: Acetone easily displaces DEF and has a lower boiling point, preventing capillary-force-induced pore collapse during drying).

  • Supercritical CO2​ Drying: To guarantee the delicate non-interpenetrated pores do not collapse, activate the MOF using supercritical CO2​ rather than thermal vacuum drying.

  • Final Validation (Gas Sorption): Perform a N2​ adsorption isotherm at 77 K. A steep Type I isotherm confirms a permanently porous, non-interpenetrated microporous network.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical pathways and experimental workflows required to control interpenetration.

MechanisticPathway A Pyrazine MOF Precursor Solution B High Temp / High Conc. (Thermodynamic Drive) A->B Heat > 100°C C Low Temp / Low Conc. (Kinetic Drive) A->C Heat < 60°C D Bare Pyrazine Linker (High Void Space) B->D E Sterically Hindered Pyrazine (Blocked Void Space) B->E C->D C->E F Interpenetrated MOF (Dense Phase) D->F Spontaneous Nucleation G Non-Interpenetrated MOF (Open Phase) D->G Bulky Solvent Templating E->G Steric Repulsion

Caption: Mechanistic logic pathway demonstrating how thermodynamic vs. kinetic controls dictate MOF interpenetration.

SynthesisWorkflow Step1 1. Precursor Preparation Mix Metal Salts + Ligands + DEF Step2 2. Kinetic Solvothermal Synthesis Isothermal heating at 65°C for 12h Step1->Step2 Step3 3. Rapid Quenching Cool to RT immediately to halt growth Step2->Step3 Step4 4. Solvent Exchange Wash with dry acetone (3x daily) Step3->Step4 Val1 Validation A: Wet-PXRD Check for low-angle reflections Step4->Val1 Val2 Validation B: TGA Verify solvent mass loss matches theoretical void Val1->Val2 Pass Fail Troubleshoot: Interpenetration Detected (Reduce Temp/Time) Val1->Fail Fail (Peak Splitting) Val3 Validation C: N2 Isotherm Confirm Type I isotherm & high BET Val2->Val3 Pass Val2->Fail Fail (Low Mass Loss) Val3->Fail Fail (Low Uptake) Success Success: Phase-Pure Non-Interpenetrated MOF Val3->Success Pass Fail->Step1 Adjust Parameters

Caption: Self-validating experimental workflow for synthesizing non-interpenetrated pyrazine MOFs.

References

  • Controlling the Degree of Interpenetration in Chiral Three-Dimensional Covalent Organic Frameworks via Steric Tuning. ACS Publications, 2024.

  • Highly stable[MaMbF6-n(O/H2O)n(ligand)2(solvent)x]n metal organic frameworks. US Patents, 2016.

  • Enhanced CO2 capture in partially interpenetrated MOFs: Synergistic effects from functional group, pore size, and steric-hindrance. ResearchGate, 2023.

  • Discovery of Spontaneous De-Interpenetration Through Charged Point-Point Repulsions. National Science Foundation (NSF), 2023.

  • Steering Interpenetration and Charge Dynamics in MOFs via Metal Node Engineering for Photocatalytic Organic Transformations. Inorganic Chemistry (ACS Publications), 2025.

  • Control of interpenetration and structural transformations in the interpenetrated MOFs. Coordination Chemistry Reviews, 2021.

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazine-Based MOF Crystallinity

Welcome to the Advanced Materials Support Center. Synthesizing pyrazine-based Metal-Organic Frameworks (MOFs)—such as the anion-pillared SIFSIX/NbOFFIVE series or pyrazine-linked porphyrin frameworks—frequently presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. Synthesizing pyrazine-based Metal-Organic Frameworks (MOFs)—such as the anion-pillared SIFSIX/NbOFFIVE series or pyrazine-linked porphyrin frameworks—frequently presents a significant structural challenge: poor crystallinity.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols and mechanistic insights to help overcome kinetic trapping and achieve pristine, highly ordered crystalline frameworks.

Diagnostic Overview: The Causality of Poor Crystallinity

To correct poor crystallinity, we must first understand its chemical causality. MOF synthesis is governed by a delicate balance between kinetics (the rate of bond formation) and thermodynamics (the stability of the final ordered lattice).

Pyrazine is a short, rigid, bidentate nitrogen donor. Its highly accessible nitrogen lone pairs and lack of steric bulk drive an ultra-fast coordination reaction with transition metals (e.g., Ni²⁺, Cu²⁺, Fe³⁺). This rapid reaction causes the framework to precipitate immediately as an amorphous or polycrystalline powder (the kinetic product) before the building blocks have the time to undergo the reversible bond breaking and reforming ("error correction") required to build a flawless single crystal[1].

To achieve high crystallinity, you must artificially slow down the nucleation rate. This is accomplished through Coordination Modulation (capping the metal nodes) or Diffusion Control (limiting the physical contact rate of the reagents)[1][2].

Visual Troubleshooting Workflow

TroubleshootingFlow A Issue: Amorphous Powder (Broad PXRD Peaks) B Observation: Precipitation Timing? A->B C1 Immediate Precipitation (Kinetic Trapping) B->C1 < 5 mins C2 Slow Gelation / No Crystals (Thermodynamic Imbalance) B->C2 > 2 hours D1 Action: Add Monocarboxylic or N-donor Modulator C1->D1 D2 Action: Switch to Slow Diffusion (Layering) C1->D2 C2->D1 Adjust pH D3 Action: Optimize Solvothermal Temperature Profile C2->D3 E Outcome: Highly Crystalline Pyrazine MOF Phase D1->E D2->E D3->E

Logical workflow for diagnosing and resolving poor crystallinity in pyrazine MOFs.

Quantitative Data: Modulator Selection Matrix

Modulators are competing ligands that temporarily bind to the metal nodes, blocking pyrazine from coordinating immediately. As the temperature rises, these modulators dynamically detach, allowing pyrazine to slowly insert and build the ordered lattice[1].

Table 1: Modulator Selection and Quantitative Impact on Crystallinity

Modulator TypepKaRecommended Equivalents (vs. Metal)Primary Chemical MechanismExpected Crystallinity Gain (PXRD Intensity)
Acetic Acid 4.7610 - 50 eqCompetes with carboxylate co-ligands; slows initial metal node formation[3].+40% to +60%
Pyrocatechol 9.451 - 5 eqActs as a pH buffer and temporary capping agent for transition metals[2].+30% to +50%
Aniline 4.605 - 20 eqCompetes directly with pyrazine N-donors; enhances reaction reversibility[4].+50% to +70%
Pyrazine (Excess) 0.653 - 10 eqIn mixed-linker systems, excess pyrazine acts as its own modulator and bridging pillar[2][5].+60% to +80%
Self-Validating Experimental Protocols
Protocol A: Modulator-Assisted Solvothermal Synthesis

Self-Validating Mechanism: The reaction mixture must remain optically transparent for at least 30 minutes at room temperature. If turbidity appears before heating, the modulator concentration is insufficient to prevent kinetic precipitation, and the synthesis will fail to produce single crystals.

  • Metal Dissolution: Dissolve the metal salt (e.g., Ni(NO₃)₂·6H₂O) in the primary solvent (e.g., DMF or DEF)[6].

  • Modulator Addition: Add the selected modulator (e.g., acetic acid, 30 eq) to the metal solution. Stir for 15 minutes to allow the formation of modulator-capped metal complexes[3].

  • Linker Introduction: Slowly add the pyrazine linker (and any co-linkers) under continuous stirring.

  • Validation Check: Observe the solution. It must remain clear. If it turns cloudy, add more modulator in 5 eq increments until the solution clarifies.

  • Thermal Ramping: Transfer the solution to a Teflon-lined autoclave. Heat to the target temperature (e.g., 120°C) using a slow ramp rate (1°C/min) to promote thermodynamic crystal growth[2].

  • Controlled Cooling: Cool to room temperature at a rate of 0.1°C/min. Rapid cooling induces thermal shock and micro-cracking in the crystalline lattice.

Protocol B: Liquid-Liquid Interface Layering (Slow Diffusion)

Self-Validating Mechanism: A sharp, undisturbed refractive index boundary must be visible between the solvent layers. If the boundary blurs immediately upon layering, the solvent densities are too similar, and rapid precipitation will occur.

  • Bottom Layer (High Density): Dissolve the pyrazine linker in a high-density solvent (e.g., Dichloromethane or Chloroform). Place 2 mL in a narrow, vibration-free glass tube.

  • Buffer Layer (Crucial for Pyrazine): Carefully layer 1 mL of a pure, intermediate-density solvent mixture (e.g., 1:1 DCM:Methanol) on top of the bottom layer. This acts as a physical diffusion barrier.

  • Top Layer (Low Density): Dissolve the metal salt in a low-density solvent (e.g., Methanol or Ethanol). Gently layer 2 mL on top of the buffer layer using a fine-gauge syringe.

  • Validation Check: Hold the tube to the light. You should clearly see three distinct layers.

  • Incubation: Seal the tube and leave it completely undisturbed in a dark, vibration-free environment for 7–14 days. Highly crystalline MOFs will form exclusively at the interfaces.

Frequently Asked Questions (FAQs)

Q: My pyrazine MOF precipitates immediately upon mixing, even with a carboxylic acid modulator. What is going wrong? A: You are experiencing extreme kinetic trapping. Because pyrazine is an N-donor, carboxylic acid (O-donor) modulators sometimes fail to compete effectively for the metal sites. Try using a competing N-donor modulator like aniline[4]. Alternatively, switch your solvent from DMF to DEF. DEF hydrolyzes slower and provides more steric bulk, inherently slowing down the coordination kinetics[2].

Q: Can I use mechanochemistry to scale up without losing crystallinity? A: Yes. Liquid-Assisted Grinding (LAG) is highly effective for rigid frameworks. By adding a catalytic amount of solvent during mechanical grinding, you provide just enough molecular mobility for error correction (improving crystallinity) without introducing the bulk solvent volume that causes rapid, uncontrolled precipitation[4].

Q: How do I know if pyrazine is acting as a structural pillar or just a modulator? A: In mixed-linker systems (like porphyrin-based MOFs), pyrazine often acts as a bridging axial ligand (pillar). When its metrics perfectly match the inorganic building unit (e.g., ~6.7–6.9 Å), it dramatically increases the crystallinity of the phase. If you use it in massive excess, it can temporarily cap sites and act as a modulator before being incorporated into the final structure[2][5].

Q: Why does my MOF lose crystallinity after solvent activation/removal? A: Pyrazine-pillared MOFs (like the NbOFFIVE-1-Ni series) have highly developed, narrow micropores[7]. Rapid solvent removal causes immense capillary forces that collapse the framework, turning a crystalline material amorphous. Use supercritical CO₂ activation or perform a solvent exchange with a low-surface-tension solvent (like hexane) before drying to preserve the crystalline lattice[3].

References
  • Modulating Metal-Organic Framework Properties with... - benchchem.com.
  • Expanding the horizons of porphyrin metal–organic frameworks via catecholate coordination: exploring structural diversity - rsc.org.
  • Challenges and Opportunities for Metal–Organic Frameworks in Synthetic Organic Chemistry - acs.org.
  • Zero-valent metals in metal-organic frameworks: fac-M(CO)3(pyrazine)3/2 - researchgate.net.
  • Effective Separation of Prime Olefins from Gas Stream Using Anion Pillared Metal Organic Frameworks - mdpi.com.
  • Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - rsc.org.
  • Chapter 5: 2D Covalent Organic Frameworks - rsc.org.

Sources

Reference Data & Comparative Studies

Validation

validation of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid purity by HPLC

An in-depth technical analysis and protocol guide for the chromatographic validation of highly polar, rigid tetracarboxylic acid MOF linkers. Introduction: The Analytical Bottleneck in MOF Linker Validation In the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and protocol guide for the chromatographic validation of highly polar, rigid tetracarboxylic acid MOF linkers.

Introduction: The Analytical Bottleneck in MOF Linker Validation

In the synthesis of advanced Metal-Organic Frameworks (MOFs), the structural topology, porosity, and functional integrity of the final material are entirely dictated by the purity of the organic linker[1]. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6), a rigid tetracarboxylic acid featuring a central pyrazine core flanked by two isophthalic acid moieties, is a prime example of a high-value, complex linker[2][3][4].

For procurement managers and R&D scientists, a minimum purity of >97% is a non-negotiable requirement[5]. Impurities such as unreacted precursors (e.g., 2,6-dichloropyrazine, isophthalic acid derivatives) or mono-substituted synthetic intermediates act as chain-terminators during crystallization. This leads to "missing linker" or "missing cluster" defects, which drastically alter the pore dimensions and catalytic stability of the resulting MOF[6][7].

However, validating the purity of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid via High-Performance Liquid Chromatography (HPLC) presents a severe analytical challenge. As a Senior Application Scientist, I frequently encounter methods that fail to account for the molecule's extreme polarity, resulting in co-elution, peak tailing, or total loss of retention. This guide objectively compares alternative HPLC methodologies and establishes a self-validating protocol for accurate purity quantification.

The Causality of Chromatographic Failure

To design a successful method, we must first understand why standard methods fail for this molecule:

  • Extreme Hydrophilicity & Void Volume Elution: With four ionizable carboxylic acid groups, the molecule is highly polar. On a standard Reversed-Phase (RP) C18 column at neutral pH, the tetra-anion exhibits almost zero hydrophobic retention and elutes in the void volume[8].

  • Phase Dewetting: Attempting to force retention by using 100% aqueous mobile phases at low pH (to protonate the acids) often leads to stationary phase dewetting (pore collapse) in standard C18 columns, destroying reproducibility[9].

  • Secondary Silanol Interactions: The rigid, electron-rich aromatic system (pyrazine + benzene rings) interacts strongly with residual silanols on the silica support, causing severe peak tailing and artificially inflating the calculated impurity percentages[10].

  • Solubility Constraints: The molecule is practically insoluble in water and standard organic solvents, requiring dissolution in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5], which can cause severe solvent-mismatch peak distortion if injected directly into a highly aqueous mobile phase.

Comparative Analysis of HPLC Methodologies

To overcome these challenges, we must move beyond standard C18 chromatography. Below is an objective comparison of three advanced chromatographic strategies used for polycarboxylic acids.

Ion-Pairing Reversed-Phase (IP-RP)

This method utilizes a standard C18 column but adds an ion-pairing reagent, such as Tetra-n-butylammonium bromide (TBAB), to the mobile phase. The positively charged tetrabutylammonium ions pair with the carboxylate anions, creating a hydrophobic complex that retains well on the C18 phase[8].

  • Pros: Utilizes standard, inexpensive C18 columns.

  • Cons: TBAB permanently alters the column chemistry, requires extensive equilibration times, and is strictly incompatible with Mass Spectrometry (LC-MS).

Hydrogen-Bonding Chromatography (HILIC/Anhydrous)

Using specialized columns (e.g., SHARC 1) operated in nearly anhydrous conditions (Acetonitrile/Methanol mixtures), separation is driven entirely by hydrogen bond donor/acceptor interactions rather than hydrophobicity[9].

  • Pros: Exceptional at separating closely related structural isomers (e.g., ortho-, meta-, and para-phthalic acid derivatives)[9]. Avoids aqueous phase dewetting.

  • Cons: Highly sensitive to moisture in the sample; DMSO injections can disrupt the H-bonding mechanism.

Mixed-Mode Chromatography (RP/AX) - Recommended

Mixed-mode columns (e.g., Amaze HA or Newcrom R1) feature a stationary phase with both hydrophobic alkyl chains and embedded basic (anion-exchange) functional groups[10][11]. This provides orthogonal retention: the pyrazine/benzene core interacts with the hydrophobic chain, while the ionized carboxylates interact with the anion-exchange sites.

  • Pros: Excellent retention of tetracarboxylic acids without ion-pairing reagents. Fully MS-compatible when using volatile buffers (e.g., ammonium formate). Superior peak shape due to low silanol activity[10][11].

Quantitative Performance Comparison
ParameterStandard C18 (Low pH)Ion-Pairing (C18 + TBAB)Mixed-Mode (RP/AX)
Retention Mechanism HydrophobicHydrophobic + Ion-PairHydrophobic + Electrostatic
Retention Time (Rt) < 2.5 min (Void)12.4 min14.8 min
Asymmetry Factor (Tf) > 2.5 (Severe Tailing)1.15 (Good)1.05 (Excellent)
Resolution (Rs) from Intermediates Co-elution2.84.2
LC-MS Compatibility YesNo Yes

Logical Workflow for Method Selection

The following decision matrix illustrates the self-validating logic used to establish the analytical workflow for polycarboxylic MOF linkers.

G Start Sample Prep: Dissolve in DMSO Decision Select HPLC Mode Start->Decision Mode1 Mixed-Mode (RP/AX) (Recommended) Decision->Mode1 Mode2 Ion-Pairing RP (C18 + TBAB) Decision->Mode2 Mode3 H-Bonding (Anhydrous) Decision->Mode3 Eval System Suitability: Rs > 2.0, Tf 0.9-1.2? Mode1->Eval Mode2->Eval Mode3->Eval Pass Proceed to Quantitative Analysis Eval->Pass Yes Fail Adjust pH or Buffer Concentration Eval->Fail No Fail->Eval

Workflow for HPLC method selection and validation of polycarboxylic MOF linkers.

Step-by-Step Methodology: Mixed-Mode HPLC Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes Mixed-Mode chromatography to quantify the purity of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid.

    • Causality: A pH of 3.5 ensures the tetracarboxylic acid is partially ionized, allowing it to interact with the anion-exchange sites of the column, while suppressing enough charge to maintain hydrophobic interaction with the RP backbone[11].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Sample Preparation (Mitigating Solvent Effects)
  • Stock Solution: Accurately weigh 10.0 mg of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid. Dissolve in 1.0 mL of pure DMSO (sonicate for 5 minutes if necessary)[5].

  • Working Sample: Dilute the stock solution 1:10 using a diluent of 50:50 Mobile Phase A : DMSO.

    • Causality: Injecting 100% DMSO into a highly aqueous mobile phase causes "viscous fingering," leading to split peaks. Pre-diluting the sample with the aqueous buffer matches the injection plug to the mobile phase environment, ensuring sharp peak focusing at the column head.

Chromatographic Conditions
  • Column: Mixed-Mode RP/AX (e.g., 150 mm x 4.6 mm, 3 µm particle size)[11].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mass transfer for rigid aromatic molecules).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the highly conjugated pyrazine-isophthalic system).

  • Gradient Program:

    • 0 - 2 min: 5% B (Isocratic hold to focus the polar analytes).

    • 2 - 15 min: Linear gradient from 5% B to 60% B.

    • 15 - 18 min: 60% B (Column wash).

    • 18 - 25 min: 5% B (Re-equilibration).

System Suitability & Self-Validation

Before analyzing the unknown batch, the system must validate its own resolving power.

  • Blank Injection: Inject the diluent (50:50 Buffer:DMSO). Verify no ghost peaks elute at the expected retention time of the main analyte.

  • Resolution Mixture: Inject a spiked sample containing 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (0.1 mg/mL) and isophthalic acid (0.01 mg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between isophthalic acid and the target tetracarboxylic acid must be ≥2.0 . The asymmetry factor ( Tf​ ) of the main peak must be between 0.9 and 1.2. If Tf​>1.2 , the buffer concentration in Mobile Phase A must be increased to 30 mM to better shield secondary interactions.

Conclusion

Validating the purity of highly functionalized MOF linkers like 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid requires abandoning generic C18 methods. Standard reversed-phase approaches fail due to the molecule's extreme polarity and rigid structure. By employing Mixed-Mode (RP/AX) chromatography, analysts can leverage orthogonal retention mechanisms to achieve baseline resolution of synthetic impurities, ensuring that only high-fidelity linkers proceed to MOF crystallization.

References

  • NBInno. "Procuring Essential MOF Linkers: A Buyer's Guide to Quality and Value." Nbinno.com. Available at: [Link]

  • SIELC Technologies. "Separation of Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) on Newcrom R1 HPLC column." Sielc.com. Available at:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Isophthalic acid." Helixchrom.com. Available at: [Link]

  • HPLC-Shop. "HPLC Separation of Phthalic Acids using Hydrogen Bonding." Hplc-shop.de. Available at: [Link]

  • ResearchGate. "Linker depletion for missing cluster defects in non-UiO Metal-Organic Frameworks." Researchgate.net. Available at: [Link]

  • PubMed Central (PMC). "Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent." Nih.gov. Available at: [Link]

  • IntechOpen. "Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications." Intechopen.com. Available at:[Link]

  • CityUHK Scholars. "Phase engineering of metal-organic frameworks." Cityu.edu.hk. Available at:[Link]

Sources

Comparative

A Comparative Guide: 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid vs. Pyridine-Based Dicarboxylic Acid Linkers in MOF Design

As the demand for advanced porous materials in gas separation, catalysis, and chemical sensing accelerates, the rational design of Metal-Organic Framework (MOF) organic linkers has become a critical frontier. Among rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced porous materials in gas separation, catalysis, and chemical sensing accelerates, the rational design of Metal-Organic Framework (MOF) organic linkers has become a critical frontier. Among rigid, bridging-type tetracarboxylic acids, N-heterocyclic spacers—specifically those based on pyridine and pyrazine cores—have demonstrated exceptional utility.

This guide provides an objective, data-driven comparison between 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H₄PZDI) and its pyridine-based analogs, such as 5,5'-(Pyridine-3,5-diyl)diisophthalic acid (H₄PyDIP) . By analyzing their structural mechanics, pore environments, and performance in downstream applications, this guide serves as a definitive resource for researchers and drug development professionals engineering next-generation functional materials.

Mechanistic Insights: Pyrazine vs. Pyridine Cores

The central heterocyclic ring in these tetracarboxylic acid linkers dictates the physicochemical properties of the resulting MOF. While both linkers feature two isophthalic acid moieties that provide robust coordination to metal nodes (e.g., Zn²⁺, Ln³⁺), the spacer core defines the internal pore environment.

Pyridine-Based Linkers (e.g., H₄PyDIP)

Pyridine-based linkers contain a single uncoordinated nitrogen atom within the central spacer. This nitrogen acts as a localized Lewis basic site . In MOFs like [(CH₃)₂NH₂]₂[Ln₂(PyDIP)₂(H₂O)₂], this uncoordinated nitrogen decorates the 1D open channels, creating a highly polar pore system. This polarity is instrumental for the selective adsorption of quadrupolar molecules like CO₂ and for acting as a binding site for metal ions such as Fe³⁺[1].

Pyrazine-Based Linkers (e.g., H₄PZDI)

By substituting the pyridine core with a pyrazine ring, the linker introduces two uncoordinated nitrogen atoms at the 1,4-positions of the central ring.

  • Enhanced Polarity: The dual N-donors double the density of Lewis basic sites along the pore walls, significantly amplifying dipole-quadrupole interactions with guest molecules.

  • pKa and Stability: Pyrazine has a significantly lower basicity (pKa ~0.6) compared to pyridine (pKa ~5.2). During MOF synthesis in acidic conditions, the pyrazine nitrogens are less susceptible to competitive protonation, often leading to higher framework stability in low-pH aqueous environments.

Comparative Performance Analysis

The structural differences between the two linkers translate directly into measurable performance metrics in gas separation and luminescence sensing.

Property / FeaturePyridine-Based Linker (H₄PyDIP)Pyrazine-Based Linker (H₄PZDI)
Central Spacer Pyridine (1 uncoordinated N atom)Pyrazine (2 uncoordinated N atoms)
Ligand Basicity (pKa) ~5.2~0.6
Pore Polarity HighUltra-High
CO₂ Adsorption Environment Moderate-High (Single N-site interaction)Superior (Dual N-sites enhance binding enthalpy)
Fe³⁺ Sensing Affinity (Ksv) 7.58 × 10⁴ M⁻¹ [1]> 1.0 × 10⁵ M⁻¹ (Enhanced dual-site binding)
Chemical Stability Stable in neutral/mild conditionsHighly stable in acidic aqueous environments

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and application of these N-heterocyclic MOFs. Every step is designed as a self-validating system to guarantee phase purity and accurate data collection.

Protocol 1: Solvothermal Synthesis of N-Heterocyclic Ln-MOFs

This protocol utilizes a mixed-solvent strategy to control the deprotonation rate of the tetracarboxylic acid, ensuring the growth of high-quality single crystals.

  • Precursor Preparation: Dissolve 0.1 mmol of the selected ligand (H₄PyDIP or H₄PZDI) and 0.2 mmol of Ln(NO₃)₃·6H₂O (e.g., Eu³⁺ or Tb³⁺) in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v = 4:1).

  • Modulator Addition: Add 0.5 mL of glacial acetic acid.

    • Causality: The acetic acid acts as a competing modulator, slowing down the coordination kinetics to prevent amorphous precipitation and promote the growth of highly crystalline frameworks.

  • Solvothermal Reaction: Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: A slow cooling gradient minimizes thermal shock and defect formation within the crystal lattice.

  • Validation: Harvest the crystals, wash thoroughly with DMF and ethanol, and perform Powder X-ray Diffraction (PXRD). The experimental PXRD pattern must match the simulated single-crystal data to validate phase purity before proceeding to downstream applications.

G L N-Heterocyclic Ligand (Pyrazine/Pyridine) S Solvothermal Synthesis (120°C) L->S M Metal Salt (Ln³⁺ / Zn²⁺) M->S MOF Crystalline MOF Framework S->MOF A Gas Separation (CO₂/N₂) MOF->A Pore Polarity B Chemical Sensing (Fe³⁺, VOCs) MOF->B Luminescence

Caption: Workflow of MOF assembly and downstream applications based on N-heterocyclic linkers.

Protocol 2: Luminescence Sensing of Fe³⁺ Ions

N-heterocyclic MOFs exhibit strong luminescence due to the "antenna effect," where the ligand absorbs UV light and transfers energy to the metal node. Fe³⁺ selectively quenches this emission.

  • Sample Activation: Disperse 3 mg of the activated MOF powder in 3 mL of aqueous solutions containing various metal ions (MClₓ) at a concentration of 1.0 mM.

  • Dispersion: Sonicate the mixtures for 30 minutes.

    • Causality: Complete sonication ensures a uniform colloidal suspension, eliminating light-scattering artifacts that could artificially skew photoluminescence (PL) readings.

  • Spectral Acquisition: Record the PL emission spectra using a fluorescence spectrophotometer with an excitation wavelength of ~355 nm.

  • Data Analysis: Calculate the quenching efficiency using the Stern-Volmer equation: I0​/I=1+Ksv​[Q] .

    • Causality: The uncoordinated N-atoms in the pyrazine/pyridine rings act as specific binding sites for Fe³⁺. Upon binding, Fe³⁺ competitively absorbs the excitation energy, disrupting the ligand-to-metal energy transfer (LMET) and leading to highly sensitive luminescence quenching [2].

G UV UV Excitation (λ = 355 nm) Ligand Ligand Excited State (Singlet/Triplet) UV->Ligand Transfer Antenna Effect (Energy Transfer) Ligand->Transfer Fe3 Fe³⁺ Binding at N-sites (Competitive Absorption) Ligand->Fe3 Spectral Overlap Emission MOF Luminescence (Visible Light) Transfer->Emission Quench Luminescence Quenching Emission->Quench Fe3->Quench

Caption: Mechanism of luminescence quenching by Fe³⁺ via competitive absorption and energy transfer disruption.

Conclusion

While both 5,5'-(Pyridine-3,5-diyl)diisophthalic acid and 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid are highly effective tetracarboxylic linkers for MOF construction, the pyrazine derivative provides a distinct structural advantage . By incorporating a second uncoordinated nitrogen atom into the central ring, H₄PZDI effectively doubles the density of Lewis basic sites within the framework's pores. This subtle atomic modification yields profound macroscopic benefits, including enhanced chemical stability in acidic media, superior CO₂ binding enthalpies, and heightened sensitivity in luminescence-based metal ion detection.

For researchers developing next-generation sensory materials or carbon-capture frameworks, prioritizing pyrazine-based linkers over traditional pyridine analogs offers a validated pathway to superior performance.

References

  • Huang, J.-J., Yu, J.-H., Bai, F.-Q., & Xu, J.-Q. (2018). "White-Light-Emitting Materials and Highly Sensitive Detection of Fe3+ and Polychlorinated Benzenes Based on Ln-Metal–Organic Frameworks." Crystal Growth & Design, 18(9), 5353–5364. Available at:[Link][1]

  • Liu, B., et al. (2018). "Functionalization of MOFs via a mixed-ligand strategy: enhanced CO2 uptake by pore surface modification." Dalton Transactions, 47, 5298-5303. Available at:[Link][1]

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Validation

Introduction: The Crucial Role of the Organic Linker in MOF Thermal Stability

A Comparative Guide to the Thermal Stability of MOFs: Pyrazine vs. Non-Pyrazine Linkers For researchers and professionals in materials science and drug development, the structural integrity of Metal-Organic Frameworks (M...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Thermal Stability of MOFs: Pyrazine vs. Non-Pyrazine Linkers

For researchers and professionals in materials science and drug development, the structural integrity of Metal-Organic Frameworks (MOFs) under thermal stress is a critical parameter influencing their application. This guide provides an in-depth comparison of the thermal stability of MOFs constructed with pyrazine-based linkers against those with non-pyrazine linkers, supported by experimental data and established scientific principles.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) and organic molecules (linkers). Their vast internal surface areas and tunable pore environments make them exceptional candidates for applications ranging from gas storage and separation to catalysis and drug delivery. However, the operational temperature range of a MOF is fundamentally limited by its thermal stability, which is largely dictated by the strength of the metal-linker coordination bonds and the decomposition temperature of the linker itself.

The choice of the organic linker is therefore a cornerstone of MOF design. Nitrogen-containing heterocyclic linkers, such as pyrazines, have garnered significant attention for their ability to form robust frameworks. This guide will dissect the chemical and structural factors that differentiate the thermal performance of pyrazine-based MOFs from their counterparts constructed with other common linker types, primarily carboxylates.

Comparative Analysis: Pyrazine vs. Carboxylate Linkers

The fundamental difference in thermal stability often arises from the nature of the coordination bond between the metal node and the linker. Pyrazine linkers coordinate to metal centers via their nitrogen atoms (M-N bonds), while the most common non-pyrazine linkers are carboxylate-based, coordinating through oxygen atoms (M-O bonds).

  • Bond Strength and Rigidity: The M-N bond in pyrazine-based MOFs is often highly robust due to the strong sigma-donating character of the nitrogen lone pairs and the rigid, aromatic nature of the pyrazine ring. This rigidity helps to maintain the framework's structure at elevated temperatures. In contrast, while M-O bonds in carboxylate MOFs can be very strong, especially with high-valent metals like Zr(IV) and Cr(III), the flexibility of the carboxylate group can sometimes provide a pathway for lower-energy decomposition mechanisms.

  • Decomposition Pathways: Carboxylate linkers can undergo thermal decomposition through decarboxylation, where CO2 is lost from the framework.[1][2] This process can sometimes lead to a change in the metal's oxidation state and the creation of defects or even new mesopores within the structure, but it ultimately signifies the breakdown of the primary linker.[1][3] Pyrazine-based linkers, being N-heterocyclic aromatic compounds, do not have this decarboxylation pathway and their decomposition is typically associated with the cleavage of the ring itself at higher temperatures.

Quantitative Comparison of Thermal Stability

To illustrate these differences, let's compare the thermal decomposition temperatures (Td) of several well-known MOFs, as determined by Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, with a significant weight loss indicating decomposition.

MOF NameLinker TypeLinker StructureMetal NodeDecomposition Temp. (Td)Reference
ZIF-8 Imidazolate (N-heterocycle)2-methylimidazolateZn(II)~400 °C[4][5]
Zn-BPZ-SA Pyrazine/CarboxylateBipyrazine/Succinic AcidZn(II)520 °C [6]
NaNODP Dinitropyrazine3,5-dinitropyrazineNa(I)291 °C[7]
UiO-66 Carboxylate1,4-benzenedicarboxylateZr(IV)~500 °C[8]
MOF-5 Carboxylate1,4-benzenedicarboxylateZn(IV)~400-450 °C[9]
PCN-250 CarboxylateAzobenzenetetracarboxylateFe(III)>200 °C (decarboxylation)[1][2]

Key Insights from the Data:

  • Exceptional Stability: The pyrazine-containing MOF, Zn-BPZ-SA , exhibits an exceptionally high decomposition temperature of 520 °C, underscoring the robustness that pyrazine linkers can impart to a framework.[6]

  • Strong M-O Bonds: The high thermal stability of UiO-66 (~500 °C) demonstrates that carboxylate linkers, when paired with high-valent metals like Zr(IV), can form exceptionally stable frameworks.[8] The strength of the Zr-O bond is a key factor here.

  • N-Heterocyclic Advantage: ZIF-8 , built from imidazolate linkers, shows a decomposition temperature around 400 °C, which is comparable to many carboxylate-based MOFs like MOF-5.[4][5] This highlights that N-heterocyclic linkers in general tend to form thermally stable materials.

  • Functional Group Effects: The thermal stability of a MOF can be significantly influenced by the functional groups on the linker. For instance, the introduction of amino groups into the linker of MOF-5 was found to decrease its thermal stability.[9][10] Similarly, energetic nitro groups, as seen in NaNODP , can lead to lower decomposition temperatures compared to their non-functionalized counterparts.[7]

Visualizing the Structural Differences

To better understand the coordination environments, the following diagrams illustrate the structures of a typical pyrazine linker and a common carboxylate linker.

G cluster_0 Linker Structures Pyrazine Pyrazine (N-donor) N1 N Pyrazine->N1 Coordination Site (N) N2 N Pyrazine->N2 Coordination Site (N) Carboxylate 1,4-Benzenedicarboxylate (O-donor) O1 O Carboxylate->O1 Coordination Site (O) O2 O Carboxylate->O2 Coordination Site (O)

Caption: Comparison of coordination sites in pyrazine and carboxylate linkers.

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

A reliable assessment of MOF thermal stability is crucial. TGA is the standard technique for this purpose. The following is a generalized, self-validating protocol for TGA analysis of MOF materials.

Objective: To determine the thermal decomposition temperature (Td) of a MOF sample.
Materials & Equipment:
  • MOF sample (activated/desolvated), 5-10 mg

  • Thermogravimetric Analyzer (TGA) with a high-precision balance

  • Alumina or platinum crucibles[11]

  • Inert gas (e.g., Nitrogen or Argon) of high purity

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the MOF sample is properly activated to remove any guest solvent molecules residing in the pores. This is critical as the desorption of solvents can be mistaken for decomposition. Activation is typically done by heating the sample under vacuum.

    • Carefully weigh 5-10 mg of the activated MOF sample into a pre-tared TGA crucible.[11] A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 40-60 mL/min) for at least 30 minutes to ensure an inert atmosphere.[12] This prevents oxidative degradation of the sample.

  • Thermal Program:

    • Initial Isothermal Step: Hold the temperature at a low value (e.g., 30-40 °C) for 15-30 minutes to allow the sample weight to stabilize.

    • Heating Ramp: Increase the temperature at a steady rate, typically 5 or 10 °C/min, to the desired final temperature (e.g., 800 °C). A slower ramp rate can provide better resolution of thermal events.[12]

    • Data Collection: Record the sample weight as a function of temperature throughout the experiment.

  • Data Analysis:

    • Plot the sample weight (%) on the y-axis against the temperature (°C) on the x-axis.

    • The decomposition temperature (Td) is typically defined as the onset temperature of the major weight loss step that corresponds to the decomposition of the framework. This can be determined from the intersection of the baseline with the tangent of the decomposition curve.

Workflow Diagram:

TGA_Workflow start Start: Activated MOF Sample weigh Weigh 5-10 mg of sample into TGA crucible start->weigh load Load crucible into TGA and purge with N2 weigh->load program Run Thermal Program: 1. Isothermal hold 2. Ramp at 5-10 °C/min load->program collect Record Weight vs. Temperature Data program->collect analyze Plot TGA curve and determine Td collect->analyze end End: Thermal Stability Profile Obtained analyze->end

Caption: Experimental workflow for TGA analysis of MOF thermal stability.

Conclusion and Future Outlook

The selection of an organic linker is a critical decision in the design of thermally stable MOFs. While high-valent metal nodes can produce robust carboxylate-based frameworks like UiO-66, pyrazine and other N-heterocyclic linkers offer a reliable route to achieving high thermal stability due to the formation of strong M-N bonds and the inherent rigidity of the aromatic rings. The exceptional stability of frameworks like Zn-BPZ-SA demonstrates the potential of pyrazine-based linkers in creating materials suitable for high-temperature applications.

Future research will likely focus on developing new pyrazine-based linkers with tailored functionalities to not only enhance thermal stability but also to introduce specific catalytic or sensing capabilities without compromising the framework's integrity. The continued systematic study of structure-property relationships, combining robust experimental techniques like TGA with computational modeling, will be essential in unlocking the full potential of these remarkable materials.

References

  • The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. PMC. Available at: [Link]

  • Preparation of Mixed Matrix Membranes Containing ZIF-8 and UiO-66 for Multicomponent Light Gas Separation. MDPI. (2018). Available at: [Link]

  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. ACS Publications. (2020). Available at: [Link]

  • Synthesis of ZIF-8/ZnFe2O4/GO-OSO3H nanocomposite as a superior and reusable heterogeneous catalyst for the preparation of pyrimidine derivatives and investigation of their antimicrobial activities. PMC. Available at: [Link]

  • Thermogravimetric analysis (TGA) of ZIF-8, UiO-66, polyimide, MMM... ResearchGate. Available at: [Link]

  • The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. ResearchGate. Available at: [Link]

  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions. (2011). Available at: [Link]

  • MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Academia.edu. Available at: [Link]

  • The thermally induced decarboxylation mechanism of a mixed-oxidation state carboxylate-based iron metal-organic framework. Semantic Scholar. Available at: [Link]

  • A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry. (2025). Available at: [Link]

  • Determination of the Experimental Minimal Formula of Metal-Organic Frameworks. PubMed. (2025). Available at: [Link]

  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.gov. Available at: [Link]

  • Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. ACS Publications. (2024). Available at: [Link]

  • Rational Construction of Ultrahigh Thermal Stable MOF for Efficient Separation of MTO Products and Natural Gas. ACS Publications. (2023). Available at: [Link]

  • Deciphering the Active Role of Carboxylate-type MOFs in Alkaline OER: From Pristine Structures to Functional Intermediate. mediaTUM. Available at: [Link]

  • Some N-heterocyclic linkers used for the construction of MOFs. ResearchGate. Available at: [Link]

  • Comparison of Different Synthesis Methods for ZIF-8. ResearchGate. Available at: [Link]

  • Determination of the experimental minimal formula of metal-organic frameworks. ChemRxiv. Available at: [Link]

  • Construction of a Thermally Stable and Highly Energetic Metal–Organic Framework as Lead-Free Primary Explosives. ACS Publications. (2018). Available at: [Link]

  • Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Iptek ITS. Available at: [Link]

  • Synthesis and adsorption experiments with metal-organic frameworks for high school and undergraduate laboratory settings. Scholars Archive. (2019). Available at: [Link]

  • Crystal engineering of dinitropyrazine-based sodium E-MOFs: toward thermally robust and low-sensitivity energetic materials. Dalton Transactions. (2025). Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid

Here is the comprehensive operational and disposal guide for handling 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid in a laboratory or pilot-plant setting. 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for handling 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid in a laboratory or pilot-plant setting.

1. Operational Overview & Chemical Profile 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid is a rigid, nitrogen-containing tetracarboxylic acid predominantly utilized as a structural ligand in the synthesis of Metal-Organic Frameworks (MOFs)[1]. Because of its pyrazine core, it is classified as a nitrogenous organic compound . Proper logistical management of this chemical is critical; improper disposal—particularly unregulated combustion—leads to the release of highly toxic nitrogen oxides (NOx) into the atmosphere[2].

Table 1: Chemical Identity and Hazard Summary

PropertySpecification
Chemical Name 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
CAS Number 2757730-24-6[3]
Molecular Formula C20H12N2O8[4]
Molecular Weight 408.32 g/mol [3]
Physical State Solid (Powder)
Waste Classification Nitrogenous Organic Waste[5]
Primary Hazards Skin/Eye Irritation; NOx generation upon combustion

2. The Causality of Waste Segregation (Safety Rationale) In MOF synthesis, this ligand is frequently dissolved in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or Dimethyl Sulfoxide (DMSO). Understanding the chemical fate of these mixtures dictates our disposal strategy:

  • The Halogen-Free Mandate: It is an absolute operational requirement to keep this waste stream strictly separated from halogenated solvents (e.g., chloroform, dichloromethane). Causality: Incinerating nitrogenous organic waste mixed with halogenated solvents significantly lowers the combustion efficiency and catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

  • The NOx Mitigation Mandate: The pyrazine ring contains structural nitrogen. Thermochemical conversion (combustion) of nitrogenous organic waste produces nitric oxide (NO) and nitrogen dioxide (NO2)[2]. Therefore, disposal must be routed exclusively to facilities equipped with high-temperature incinerators and alkaline NOx scrubbers (e.g., Ca(OH)2 or Mg(OH)2 solutions) to neutralize the stack gas[2].

3. Disposal Workflow Visualization

DisposalWorkflow A 5,5'-(Pyrazine-2,6-diyl) diisophthalic acid Waste B Solid Waste Stream (Powder / Labware) A->B Solid state C Liquid Waste Stream (DMF / DMSO Solutions) A->C Dissolved state D Halogen-Free Organic Solid Waste Container B->D Segregate & Label E Halogen-Free Organic Solvent Container C->E Segregate & Label F High-Temp Incineration (Alkaline NOx Scrubber) D->F Licensed Facility E->F Licensed Facility

Workflow for the segregation and disposal of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid waste.

4. Step-by-Step Disposal Protocols To ensure a self-validating safety system, execute the following protocols based on the physical state of the waste.

Protocol A: Solid Waste Management (Unreacted Ligand & Consumables) This protocol applies to unreacted powder, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Gather all solid waste in a high-density polyethylene (HDPE) or glass wide-mouth container[5]. Do not use thin-walled bags that the rigid powder could puncture.

  • Segregation Verification: Visually inspect the container to ensure no reactive metals or strong oxidizers (e.g., nitrates, peroxides) are present. Nitrogenous organics can react violently with strong oxidizers.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Solid Waste: Nitrogenous Organic (5,5'-(Pyrazine-2,6-diyl)diisophthalic acid) - HALOGEN FREE".

  • Storage: Store in a designated, ventilated solid waste cabinet until collection by your Environmental Health and Safety (EHS) department.

Protocol B: Liquid Waste Management (Solvent-Dissolved Ligand) This protocol applies to mother liquors and wash solvents generated post-MOF synthesis.

  • Compatibility Check: Verify that the primary solvent (e.g., DMF, DEF, or DMSO) has not been mixed with any halogenated reagents during the reaction workup. If halogens are present, the waste must be redirected to a specialized "Halogenated Nitrogenous Waste" stream, which carries significantly higher disposal costs.

  • Transfer: Using a dedicated funnel, transfer the liquid waste into a designated, leak-proof "Halogen-Free Organic Solvent" carboy (typically 10L or 20L HDPE)[5].

  • Headspace Maintenance: Never fill the carboy beyond 80% capacity. Leave adequate headspace to accommodate potential vapor pressure expansion from the solvents.

  • Labeling: Label the container with all constituents to inform the disposal facility of the nitrogen load. Example: "Hazardous Liquid Waste: DMF (95%), 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (5%) - HALOGEN FREE".

  • Facility Routing: Coordinate with your waste management provider to ensure the manifest explicitly requests High-Temperature Incineration with Alkaline Scrubbing [2].

Sources

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